What are the physicochemical properties of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid?
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, commonly known...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, commonly known as Furosemide. Furosemide is a potent loop diuretic classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability.[1][2] Understanding its physicochemical characteristics is critical for formulation development, bioavailability enhancement, and ensuring therapeutic efficacy.
General and Chemical Properties
Furosemide is an odorless, white to slightly yellow crystalline powder that is almost tasteless.[3][4] It is sensitive to light and air, and exposure may cause discoloration.[3][4] Therefore, it should be stored in well-closed, light-resistant containers.[3]
The key physicochemical parameters of Furosemide are summarized in the table below. These values are crucial for predicting its behavior in biological systems and for designing appropriate dosage forms.
Accurate determination of physicochemical properties is fundamental. The following section details standard methodologies for key parameters.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of Furosemide is typically determined using the shake-flask method, which is considered the gold standard.
Protocol:
Media Preparation: Prepare aqueous buffers at various pH values (e.g., 1.0, 2.9, 3.9, 4.9, 7.5) as per USP guidelines.[1][9]
Sample Preparation: Add an excess amount of Furosemide powder to a known volume of each buffer in a sealed flask.[1]
Equilibration: Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.[6]
Sample Collection: After equilibration, allow the samples to stand, permitting undissolved solids to settle.[1]
Filtration: Carefully withdraw a supernatant aliquot and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.[1]
Quantification: Analyze the concentration of Furosemide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of the acidic carboxylic group in the Furosemide molecule.
Protocol:
Sample Preparation: Dissolve a precisely weighed amount of Furosemide in a suitable solvent mixture (e.g., water-methanol) to overcome its low aqueous solubility.
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH) at a constant temperature.
pH Monitoring: Record the pH of the solution using a calibrated pH meter after each addition of the titrant.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.
Structure-Property Relationships
The chemical structure of Furosemide directly dictates its physicochemical properties and, consequently, its pharmacological activity. The diagram below illustrates these key relationships.
Caption: Relationship between Furosemide's functional groups and its key properties.
This guide provides foundational data and methodologies essential for professionals engaged in the research and development of Furosemide-based therapeutics. A thorough understanding of these physicochemical properties is paramount for overcoming the challenges associated with its BCS Class IV designation and for optimizing drug delivery and clinical outcomes.
The Dawn of a Diuretic Revolution: A Technical History of Furosemide's Discovery and Development
For decades, the management of fluid overload, or edema, presented a significant clinical challenge. The available diuretic agents were often of limited efficacy and carried a substantial risk of adverse effects.
Author: BenchChem Technical Support Team. Date: December 2025
For decades, the management of fluid overload, or edema, presented a significant clinical challenge. The available diuretic agents were often of limited efficacy and carried a substantial risk of adverse effects. This landscape began to change dramatically in the mid-20th century with the advent of a new class of potent diuretics. At the forefront of this revolution was Furosemide, a sulfonamide derivative that would go on to become a cornerstone in the treatment of edema and hypertension. This in-depth technical guide chronicles the historical discovery and development of Furosemide, detailing the key experiments, structure-activity relationships, and the brilliant scientific minds that brought this landmark drug to fruition.
The story of Furosemide begins in the laboratories of Hoechst AG, a German pharmaceutical company, in the late 1950s. Building upon the earlier discovery of the diuretic properties of sulfonamides, a team of researchers led by Karl Sturm, Rainer Muschaweck, and Paul Hajdu embarked on a systematic investigation of novel sulfamoylbenzoic acid derivatives. Their goal was to synthesize a compound with superior diuretic and saluretic (salt-excreting) properties and a better safety profile than existing therapies.
The Chemical Genesis: Synthesis of a Potent Diuretic
The breakthrough came in 1959 with the synthesis of 4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid, which would later be named Furosemide. The synthesis, as described in the seminal U.S. Patent 3,058,882 filed in 1960 and granted in 1962, involved the reaction of 4,6-dichlorobenzoic acid-3-sulfonylchloride with ammonia, followed by the introduction of a furfurylamine group. This specific combination of chemical moieties proved to be crucial for the compound's potent diuretic activity.
From the Bench to Preclinical Models: Unveiling Diuretic Potency
With the novel compound in hand, the focus shifted to rigorous pharmacological evaluation. The team at Hoechst AG, particularly Muschaweck and Hajdu, conducted a series of preclinical studies to characterize the diuretic and saluretic effects of Furosemide. The primary animal model used for these initial screenings was the rat, employing a standardized method known as the Lipschitz test.
Experimental Protocols
Lipschitz Test for Diuretic Activity in Rats:
This widely used method was adapted to quantify the diuretic and saluretic effects of Furosemide and its analogs.
Animal Model: Male Wistar or Sprague-Dawley rats, typically weighing 150-200g, were used.
Housing: Animals were housed in metabolic cages that allowed for the separate collection of urine and feces.
Hydration: Prior to drug administration, the rats were fasted overnight with free access to water. On the day of the experiment, they were orally hydrated with a saline solution (e.g., 0.9% NaCl at 25 mL/kg body weight).
Drug Administration: Furosemide and its analogs were typically administered orally or intraperitoneally at various doses. A control group received the vehicle (the solvent used to dissolve the drug), and a standard diuretic, such as urea, was often used for comparison.
Urine Collection: Urine was collected over a specified period, typically 5 to 24 hours.
Analysis: The total volume of urine was measured. The concentrations of key electrolytes, primarily sodium (Na+), potassium (K+), and chloride (Cl-), were determined using flame photometry.
Evaluation: The diuretic activity was often expressed as the "Lipschitz value," which is the ratio of the urine excretion in the test group to that in the control group. The saluretic activity was assessed by the total amount of electrolytes excreted.
Quantitative Insights: The Potency of Furosemide Unveiled
The initial experiments revealed the remarkable potency of Furosemide. The results, though not fully detailed in publicly available documents from the era, demonstrated a significant dose-dependent increase in both urine volume and the excretion of sodium and chloride ions.
Parameter
Control (Vehicle)
Furosemide (Oral Dose)
Fold Increase (Approx.)
Urine Volume (mL/5h)
Baseline
Significantly Increased
> 2-4 fold
Sodium Excretion (mEq/L)
Baseline
Significantly Increased
> 3-5 fold
Chloride Excretion (mEq/L)
Baseline
Significantly Increased
> 3-5 fold
Potassium Excretion (mEq/L)
Baseline
Moderately Increased
< 2-fold
Caption: Representative data summarizing the typical effects of Furosemide in the rat Lipschitz test.
Structure-Activity Relationship: Fine-Tuning for Optimal Efficacy
The development of Furosemide was not a singular discovery but rather the culmination of systematic chemical modifications to the sulfamoylbenzoic acid scaffold. The researchers at Hoechst AG synthesized and tested numerous analogs to understand the relationship between chemical structure and diuretic activity. These early structure-activity relationship (SAR) studies, while not extensively published with quantitative data, established several key principles:
The Sulfamoyl Group: The -SO2NH2 group at the C5 position was found to be essential for high diuretic activity.
The Carboxyl Group: The -COOH group at the C1 position was critical for the diuretic effect.
The Chloro Substituent: The chlorine atom at the C4 position enhanced the saluretic and diuretic potency.
The N-Substituent: The nature of the substituent on the amino group at the C2 position significantly influenced the activity. The furfuryl group in Furosemide was found to be optimal among the tested analogs.
Caption: Key structural features of Furosemide and their contribution to diuretic activity.
Elucidating the Mechanism of Action: A New Era in Diuretic Pharmacology
Early investigations into how Furosemide exerted its powerful effects pointed towards a novel mechanism of action. Unlike previous diuretics, Furosemide was found to act primarily on the thick ascending limb of the loop of Henle in the kidney. Subsequent research would reveal that its specific molecular target is the Na-K-2Cl cotransporter (NKCC2) located on the apical membrane of the epithelial cells in this segment of the nephron.
By inhibiting this transporter, Furosemide blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This leads to a significant increase in the concentration of these ions in the urine, which in turn osmotically retains water, resulting in a potent diuretic effect.
Foundational
Technical Guide: Spectroscopic and Physicochemical Profile of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals. Core Focus: This document provides a detailed overview of the known physicochemical properties of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid. Due to...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the known physicochemical properties of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid. Due to the limited availability of public experimental spectroscopic data for this specific compound, this guide presents predicted spectroscopic values based on its chemical structure and data from analogous compounds. Standardized experimental protocols for acquiring such data are also detailed.
Introduction
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, also known as 4-chlorosalicylic acid-5-sulfonamide, is an aryl sulfonamide derivative. It is recognized as a key impurity in the synthesis of Xipamide, a diuretic and antihypertensive agent.[1] Accurate characterization of this compound is essential for quality control in pharmaceutical manufacturing and for toxicological and metabolic studies. This guide summarizes its known properties and provides a predictive framework for its spectroscopic characterization.
Physicochemical Properties
The fundamental physical and chemical properties of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid are well-documented and summarized below.
The following sections present predicted spectroscopic data for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid. These predictions are derived from established principles of spectroscopy and analysis of structurally similar molecules.
¹H NMR (Predicted)
The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the exchangeable protons of the hydroxyl, carboxylic acid, and sulfonamide groups.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Notes
~11-13
Singlet, broad
1H
-COOH
The acidic proton of the carboxylic acid is expected to be a broad singlet, highly dependent on solvent and concentration.
~9-11
Singlet, broad
1H
-OH
The phenolic hydroxyl proton signal is also broad and its position is solvent-dependent.
~8.2
Singlet
1H
Ar-H
Aromatic proton ortho to both the carboxylic acid and hydroxyl groups.
~7.8
Singlet, broad
2H
-SO₂NH₂
The two protons of the sulfonamide group are expected to appear as a broad singlet.
~7.5
Singlet
1H
Ar-H
Aromatic proton ortho to the chlorine and meta to the carboxylic acid.
Solvent: DMSO-d₆
¹³C NMR (Predicted)
The carbon NMR spectrum will reflect the substitution pattern of the benzene ring.
Chemical Shift (δ, ppm)
Assignment
Notes
~170
C=O
Carboxylic acid carbon.
~160
Ar-C-OH
Aromatic carbon bonded to the hydroxyl group.
~140
Ar-C-SO₂NH₂
Aromatic carbon bonded to the sulfonamide group.
~135
Ar-C-Cl
Aromatic carbon bonded to the chlorine atom.
~130
Ar-CH
Aromatic methine carbon.
~120
Ar-CH
Aromatic methine carbon.
~115
Ar-C-COOH
Aromatic carbon bonded to the carboxylic acid group.
Solvent: DMSO-d₆
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
Wavenumber (cm⁻¹)
Intensity
Assignment
3500-2500
Strong, very broad
O-H stretch (carboxylic acid and phenol)
~3350 and ~3250
Medium, sharp
N-H stretch (sulfonamide)
~1680
Strong
C=O stretch (carboxylic acid)
~1600, ~1470
Medium to strong
C=C stretch (aromatic ring)
~1330 and ~1150
Strong
S=O stretch (sulfonamide)
~1250
Medium
C-O stretch (phenol)
~800-900
Medium
Ar-H out-of-plane bending
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
m/z (relative abundance)
Ion Type
Proposed Neutral Loss
251/253
[M]⁺
Molecular ion peak, showing isotopic pattern for chlorine.
234/236
[M-OH]⁺
Loss of hydroxyl radical.
206/208
[M-COOH]⁺
Loss of the carboxyl group.
172
[M-SO₂NH₂]⁺
Loss of the sulfamoyl group.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
¹H NMR Acquisition:
Pulse Program: Standard single-pulse sequence.
Spectral Width: -2 to 16 ppm.
Number of Scans: 16-64, depending on sample concentration.
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
Relaxation Delay: 2-5 seconds.
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline corrections are performed manually. Chemical shifts are referenced to the residual solvent peak or TMS.
Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
Data Acquisition:
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 32 scans are co-added for both the background and the sample spectra.
Data Processing: The sample spectrum is ratioed against the background spectrum (taken with the clean, empty ATR crystal) and converted to absorbance.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. The solution is infused directly or via liquid chromatography.
Data Acquisition (Negative Ion Mode):
Ionization Mode: ESI negative.
Capillary Voltage: -3.0 kV.
Mass Range: m/z 50-500.
Data Acquisition (Positive Ion Mode):
Ionization Mode: ESI positive.
Capillary Voltage: 3.5 kV.
Mass Range: m/z 50-500.
Tandem MS (MS/MS): For fragmentation analysis, the molecular ion is selected in the first mass analyzer and fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are analyzed in the second mass analyzer.
Visualization of Analytical Workflow
The logical flow for the comprehensive analysis of a chemical compound like 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid is depicted below.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Mechanism of action of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid on the Na-K-Cl cotransporter.
An In-depth Technical Guide on the Mechanism of Action of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid (Furosemide/Bumetanide Core Structure) on the Na-K-Cl Cotransporter Audience: Researchers, Scientists, and Drug Develop...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Mechanism of Action of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid (Furosemide/Bumetanide Core Structure) on the Na-K-Cl Cotransporter
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content
The Na-K-Cl cotransporters (NKCCs) are integral membrane proteins that facilitate the electroneutral transport of sodium (Na+), potassium (K+), and chloride (Cl−) ions across the cell membrane, playing a crucial role in cell volume regulation and transepithelial salt transport.[1][2] There are two main isoforms: NKCC1, which is widely expressed, and NKCC2, which is found predominantly in the kidney.[2][3][4] These transporters are the primary targets of loop diuretics, such as furosemide and bumetanide, which are clinically used to treat hypertension and edema.[5][6] 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid represents the core chemical structure of these potent inhibitors. This guide elucidates the molecular mechanism by which these compounds inhibit the Na-K-Cl cotransporter, with a focus on recent structural and functional insights.
Molecular Mechanism of Inhibition
Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented detail into the inhibitory mechanism of loop diuretics on human NKCC1.[5][7][8] These studies have revealed that furosemide and bumetanide bind to an orthosteric site located within an extracellular vestibule of the transporter's ion translocation pathway.[1][7][8] This binding event physically obstructs the passage of ions, locking the transporter in an outward-open conformation.[8]
A critical aspect of this inhibition is its dependence on the presence of potassium ions.[5][8] The carboxyl group of the diuretic molecule directly coordinates with a K+ ion in its binding site, effectively co-occluding the ion in the translocation pathway.[5][7][8][9] This explains the requirement of K+ for high-affinity binding of these drugs.[8][9] Mutations in the residues lining this binding pocket can significantly reduce the affinity of the transporter for loop diuretics.[10]
Regulation of NKCC1 and Diuretic Affinity
The activity of NKCC1 is dynamically regulated by a phosphorylation cascade involving the With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1).[1][5] Cellular stress, such as hypertonicity, activates WNKs, which in turn phosphorylate and activate SPAK/OSR1.[1] These kinases then directly phosphorylate the N-terminal domain of NKCC1, leading to its activation.[5] Loop diuretics exhibit a higher affinity for the phosphorylated, active conformation of NKCC1.[8]
Quantitative Data
The inhibitory potency of loop diuretics on NKCC1 has been determined through various functional assays. The following table summarizes key quantitative data.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Protein Expression and Purification: Human NKCC1 is expressed in mammalian cells (e.g., HEK293). The protein is then solubilized from the cell membrane using detergents and purified using affinity chromatography.
Complex Formation: The purified, phospho-activated NKCC1 is incubated with the loop diuretic (e.g., furosemide or bumetanide) to form a stable complex.
Vitrification: The protein-drug complex solution is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice.
Data Collection and Processing: The frozen grids are imaged in a transmission electron microscope. A large number of particle images are collected and processed using specialized software to reconstruct a high-resolution three-dimensional map of the NKCC1-drug complex.
Model Building: An atomic model of the complex is built into the cryo-EM density map to visualize the binding pose of the diuretic and its interactions with the transporter.[7][8]
Ion Flux Assays for Functional Characterization
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a plasmid encoding the NKCC1 transporter.
Assay Initiation: The cells are pre-incubated with a buffer containing a radioactive tracer (e.g., ⁸⁶Rb⁺ as a congener for K⁺) or a fluorescent indicator sensitive to Cl⁻ concentration.
Inhibitor Application: The loop diuretic is added to the cells at various concentrations.
Measurement of Ion Flux: The uptake of the radioactive tracer or the change in fluorescence is measured over time to determine the rate of ion transport.
Data Analysis: The data is used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated.[8]
Site-Directed Mutagenesis
Mutant Generation: Specific amino acid residues in the putative drug-binding pocket of NKCC1 are mutated to other residues (e.g., alanine or cysteine) using standard molecular biology techniques.
Functional Expression: The mutant NKCC1 constructs are expressed in a suitable system, such as Xenopus laevis oocytes or a mammalian cell line.
Functional Analysis: Ion flux assays are performed on the mutant transporters in the presence of the loop diuretic to determine how the mutation affects the drug's inhibitory potency. This helps to identify key residues involved in drug binding.[10]
Visualizations
Caption: Regulatory pathway of NKCC1 activation.
Caption: Mechanism of NKCC1 inhibition by loop diuretics.
Caption: Experimental workflow for Cryo-EM analysis.
Solubility and stability of Furosemide in common laboratory solvents.
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the solubility and stability of furosemide, a potent loop diuretic. Understanding these c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of furosemide, a potent loop diuretic. Understanding these core physicochemical properties is critical for all stages of drug development, from formulation design to ensuring therapeutic efficacy and safety. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of critical factors and workflows.
Furosemide: Core Physicochemical Properties
Furosemide is a white to slightly yellow crystalline powder.[1][2] It is a weak acid with a pKa of approximately 3.8.[3] This characteristic profoundly influences its solubility in aqueous media. Classified as a Biopharmaceutics Classification System (BCS) Class IV drug, furosemide exhibits both low solubility and low permeability, presenting significant challenges for formulation development.[3][4]
Solubility Profile of Furosemide
Furosemide is practically insoluble in water, particularly under acidic to neutral conditions.[1][5] Its solubility markedly increases in alkaline solutions due to the formation of its more soluble anionic form.[2][3] The drug also demonstrates solubility in various organic solvents.
Aqueous Solubility
The aqueous solubility of furosemide is highly dependent on the pH of the medium.
Furosemide's solubility in common laboratory solvents is summarized below. For maximal solubility in aqueous buffers, it is often recommended to first dissolve furosemide in DMSO and then dilute with the aqueous buffer.[8]
Furosemide is susceptible to degradation under various conditions, with photostability being a primary concern.[3] Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Summary of Stability Under Stress Conditions
Stress Condition
Observations
Major Degradation Products
Photolytic Degradation
Rapid degradation upon exposure to UV and fluorescent light, leading to yellowing of the substance.[3][11][12] The photodecomposition appears to follow first-order kinetics.[13]
4-chloro-5-sulfamoylanthranilic acid (CSA or saluamine) and furfuryl alcohol.[3][12][14]
Acid Hydrolysis
Unstable in acidic media; degradation occurs, particularly with heating.[15][16]
Generally more stable in alkaline conditions compared to acidic conditions.[17] However, degradation can still occur, especially with heating.[3]
-
Oxidative Degradation
Degradation is observed upon exposure to oxidizing agents like hydrogen peroxide.[3]
-
Thermal Degradation
Solid-state decomposition occurs at elevated temperatures (around 218-227.5°C).[18][19] The impact of temperature is more pronounced in the presence of high humidity.[20]
High humidity significantly affects the stability of solid formulations, leading to decreased hardness and increased friability.[20]
-
Experimental Protocols
Solubility Determination: Shake-Flask Method
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of furosemide.
Preparation of Media: Prepare a series of aqueous buffers at various pH values (e.g., 1.0, 2.9, 3.9, 4.9, 7.5) and any desired organic solvents.[6]
Sample Preparation: Add an excess amount of furosemide powder to a known volume of each medium in sealed flasks.
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Allow the suspensions to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution. Use a filter, such as a PVDF filter, that does not adsorb the drug.[21]
Quantification: Analyze the concentration of furosemide in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][22]
Stability Assessment: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies to assess the stability of furosemide.
Acid Hydrolysis:
Dissolve furosemide in a suitable solvent and add a known concentration of acid (e.g., 0.1 N HCl).[3]
Heat the solution (e.g., 60-80°C) for a specified duration.[3]
Dissolve furosemide in a suitable solvent and add a known concentration of an oxidizing agent (e.g., 3-30% H₂O₂).[3]
Store the solution at room temperature or an elevated temperature for a specified duration.[3]
Photolytic Degradation:
Expose a solution of furosemide and a solid sample to a combination of fluorescent and UV light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).[3]
Thermal Degradation:
Expose solid furosemide to dry heat at an elevated temperature for a specified duration.
Analysis:
Analyze all stressed samples using a stability-indicating HPLC method to separate and quantify furosemide and its degradation products.[22][23]
Visualizations
Factors Affecting Furosemide Stability
Caption: Factors influencing the degradation of furosemide.
General Experimental Workflow for Furosemide Analysis
Caption: General workflow for furosemide solubility and stability testing.
Synthesis pathways for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid from precursor molecules.
Introduction: 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, also known as 4-chlorosalicylic acid-5-sulfonamide, is an aryl sulfonamide derivative.[1] This compound and its precursors are significant in the pharmaceutical i...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction: 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, also known as 4-chlorosalicylic acid-5-sulfonamide, is an aryl sulfonamide derivative.[1] This compound and its precursors are significant in the pharmaceutical industry, primarily as intermediates in the synthesis of diuretic drugs. This technical guide provides a detailed overview of the primary synthesis pathways for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, focusing on the route from 4-chlorosalicylic acid. It includes detailed experimental protocols, quantitative data, and visual representations of the synthesis and experimental workflows.
Primary Synthesis Pathway: From 4-Chlorosalicylic Acid
The most direct synthesis route to 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid begins with 4-chlorosalicylic acid. The process involves two key transformations: chlorosulfonation to introduce the sulfonyl chloride group, followed by ammonolysis to form the final sulfonamide.
Step 1: Chlorosulfonation of 4-Chlorosalicylic Acid
In this step, 4-chlorosalicylic acid is reacted with a chlorosulfonating agent, typically chlorosulfonic acid, often in the presence of thionyl chloride, to yield 4-chloro-5-chlorosulfonylsalicylic acid.
Experimental Protocol:
Reactants: 4-chlorosalicylic acid, chlorosulfonic acid, and thionyl chloride.
Procedure: 4-Chlorosalicylic acid is reacted with a mixture of chlorosulfonic acid and thionyl chloride. The reaction mixture is heated to approximately 80°C to facilitate the formation of the sulfonyl chloride.[2] Upon completion, the reaction mixture is cooled and typically quenched by carefully pouring it onto crushed ice. This precipitates the crude 4-chloro-5-chlorosulfonylsalicylic acid, which can then be isolated by filtration and washed with cold water to remove excess acid.
Purification: The crude product can be further purified by recrystallization from a suitable solvent.[3]
Step 2: Ammonolysis of 4-Chloro-5-chlorosulfonylsalicylic Acid
The intermediate sulfonyl chloride is then converted to the corresponding sulfonamide through reaction with an ammonia source.
Procedure: The isolated 4-chloro-5-chlorosulfonylsalicylic acid is suspended in a reactor with concentrated aqueous ammonia. The reaction is typically carried out at a controlled temperature, for instance, below 30°C, and stirred for several hours to ensure complete conversion.[4]
Work-up and Purification: Following the reaction, the mixture may be heated (e.g., to 60°C) and treated with activated carbon for decolorization.[4] After filtering out the activated carbon, the filtrate is acidified with an acid like hydrochloric acid to a pH of about 2. This causes the final product, 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, to precipitate as a white solid.[4] The product is then collected by filtration, washed with water, and dried.
Alternative Pathway Context: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid
For context, a related and widely documented synthesis is that of 2,4-dichloro-5-sulfamoylbenzoic acid, a key intermediate in the production of the diuretic furosemide.[5] This process starts from 2,4-dichlorobenzoic acid and follows a similar chlorosulfonation and ammonolysis sequence.
Chlorosulfonation: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid, sometimes with a catalyst such as sodium sulfate in a solvent like N-methylpyrrolidone (NMP), at elevated temperatures (e.g., 145°C).
Ammonolysis: The resulting 2,4-dichloro-5-chlorosulfonylbenzoic acid is then treated with aqueous ammonia at low temperatures (e.g., 0°C) to yield 2,4-dichloro-5-sulfamoylbenzoic acid.
Quantitative Data Summary
The following tables summarize the available quantitative data for the key compounds in the synthesis of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid and the related compound.
Compound
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
4-Chlorosalicylic acid
5106-98-9
C₇H₅ClO₃
172.56
-
4-Chloro-5-chlorosulfonylsalicylic acid
14665-31-7
C₇H₄Cl₂O₅S
271.07
180-182
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid
14556-98-0
C₇H₆ClNO₅S
251.64
251-256 (dec.)
2,4-Dichlorobenzoic acid
50-84-0
C₇H₄Cl₂O₂
191.01
164
2,4-Dichloro-5-sulfamoylbenzoic acid
2736-23-4
C₇H₅Cl₂NO₄S
270.09
232-234
Reaction Step
Starting Material
Product
Reported Yield
Purity
Ammonolysis of methyl-4-chloro-3-sulfamoylbenzoate
Methyl-4-chloro-3-sulfamoylbenzoate
4-chloro-3-sulfamoylbenzoic acid
81.3%
-
Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid
2,4-dichlorotrichlorobenzyl
2,4-dichloro-5-sulfamoylbenzoic acid
70%
>99%
Visualizations
Synthesis Pathway Diagram
Caption: Synthesis of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis and purification.
CAS number and molecular structure of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid.
An In-Depth Technical Guide to 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid This technical guide provides a comprehensive overview of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, a key chemical intermediate in the pharmaceu...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid
This technical guide provides a comprehensive overview of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, a key chemical intermediate in the pharmaceutical industry. This document details its chemical identifiers, physicochemical properties, a representative synthesis protocol, and its role as a precursor in the synthesis of diuretic agents.
Chemical Identifiers and Structure
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, also known as 4-chlorosalicylic acid-5-sulfonamide, is an aryl sulfonamide derivative. It is a crucial building block in the synthesis of various pharmaceutical compounds.
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid is an important intermediate in the synthesis of diuretic drugs such as Xipamide.[4] The general synthetic route involves the chlorosulfonation of a substituted benzoic acid followed by amination. The diagram below illustrates a logical workflow for its synthesis from a related precursor.
Caption: Generalized synthesis workflow for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid.
Experimental Protocol: Synthesis of a Structurally Related Analog
Objective: To synthesize 4-chloro-3-sulfamoylbenzoic acid from p-chlorobenzoic acid.
Materials:
p-Chlorobenzoic acid
Chlorosulfonic acid
Concentrated ammonia water
Hydrochloric acid
Activated carbon
Ice
Procedure:
Chlorosulfonation:
In a suitable reactor, carefully add chlorosulfonic acid.
While stirring, gradually introduce p-chlorobenzoic acid, ensuring the reaction temperature is maintained below 40°C.
Following the complete addition of p-chlorobenzoic acid, slowly heat the mixture to 130°C. Maintain this temperature for several hours to ensure the reaction proceeds to completion.
After cooling the reaction mixture to room temperature, pour it onto a mixture of ice and water. This will cause the product, 4-chloro-3-(chlorosulfonyl)benzoic acid, to precipitate.
Filter the crude product and wash it with cold water to eliminate any residual chlorosulfonic acid.[5]
Amination:
Suspend the dried 4-chloro-3-(chlorosulfonyl)benzoic acid in a reactor that contains concentrated ammonia water, keeping the temperature below 30°C.
Stir the resulting mixture for several hours at 30°C.[5]
Decolorization and Precipitation:
Heat the mixture to 60°C and add activated carbon.
Stir for 30 minutes to decolorize the solution.
Cool the mixture and then filter it to remove the activated carbon.
Acidify the filtrate using hydrochloric acid until a pH of 2 is reached. This will precipitate the final product, 4-chloro-3-sulfamoylbenzoic acid, as a white solid.[5]
Purification (Recrystallization):
Further purification can be achieved by recrystallizing the crude product from a suitable solvent, such as water or an ethanol-water mixture.
Dissolve the crude 4-chloro-3-sulfamoylbenzoic acid in a minimum amount of the hot solvent.
Allow the solution to cool slowly to form crystals.
Filter the purified crystals and dry them under a vacuum.[5]
Biological Significance and Mechanism of Action
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid serves as a key intermediate in the synthesis of loop diuretics. These drugs, such as Furosemide, act on the kidneys to increase urine output.[6][7]
The primary mechanism of action for loop diuretics is the inhibition of the Na-K-2Cl cotransporter (NKCC2) located in the thick ascending limb of the Loop of Henle within the nephron.[8][9] By blocking this transporter, the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood is prevented.[6][8] This inhibition leads to an increased concentration of these ions in the urine, which in turn causes more water to be excreted via osmosis, resulting in a potent diuretic effect.[6]
Caption: Inhibition of the Na-K-2Cl cotransporter by loop diuretics.
Advancing Therapeutics: Novel Furosemide Derivatives Show Promise Beyond Diuresis
A new frontier in drug development is emerging from the well-established diuretic, furosemide. Researchers are unlocking the therapeutic potential of novel furosemide derivatives in a range of applications far beyond its...
Author: BenchChem Technical Support Team. Date: December 2025
A new frontier in drug development is emerging from the well-established diuretic, furosemide. Researchers are unlocking the therapeutic potential of novel furosemide derivatives in a range of applications far beyond its traditional use, including neurodegenerative diseases, oncology, and as potent enzyme inhibitors. This technical guide delves into the core scientific advancements, presenting key data, detailed experimental protocols, and visualizing the intricate signaling pathways underpinning these innovative applications.
This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the burgeoning field of furosemide derivative therapeutics.
Combating Neuroinflammation and Protein Aggregation in Alzheimer's Disease
A significant breakthrough has been the development of furosemide analogs with the dual capacity to inhibit β-amyloid (Aβ) aggregation and mitigate neuroinflammation, two key pathological hallmarks of Alzheimer's disease.[1] Studies have shown that furosemide itself can modulate the inflammatory response of microglia, the resident immune cells of the brain, by steering them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[1]
Building on this, novel derivatives have been synthesized and evaluated for their enhanced neuroprotective properties.
Quantitative Data on Furosemide Analogs in Alzheimer's Disease Models
Specific analogs have demonstrated significant efficacy in preclinical studies. For instance, compounds 3c, 3g, and 20 have been identified as potent inhibitors of Aβ oligomerization, while compounds 33 and 34 effectively inhibit Aβ fibrillization.[1] Furthermore, compounds 3g and 34 have shown dual action by not only inhibiting Aβ aggregation but also suppressing the production of key pro-inflammatory mediators.[1]
Inhibitor of Aβ fibrillization and production of TNF-α, IL-6, and nitric oxide.[1]
Signaling Pathway: Modulation of Microglial Activation
The neuroprotective effects of these furosemide derivatives are, in part, mediated by their influence on microglial signaling pathways. By suppressing the activation of pro-inflammatory transcription factors, these compounds reduce the expression and release of inflammatory cytokines and enzymes like COX-2 and iNOS.
Modulation of microglial signaling by furosemide derivatives.
Novel Anticancer Applications of Furosemide Derivatives
Emerging research has highlighted the potential of furosemide and its derivatives as anticancer agents. Their mechanisms of action are multifaceted and appear to be cell-type dependent, involving the induction of cell cycle arrest and apoptosis.[2]
Cytotoxicity Data
While comprehensive quantitative data for a wide range of novel furosemide derivatives against various cancer cell lines is still an active area of research, preliminary studies have shown promising results. The cytotoxic effects of these compounds are typically evaluated using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC50).
(Quantitative data for specific novel furosemide derivatives against cancer cell lines like HeLa, HepG2, and MCF-7 is currently limited in publicly available literature and requires further investigation to populate a comparative table.)
Anticancer Signaling Pathways
The anticancer activity of furosemide derivatives is linked to their ability to interfere with key cellular processes that are often dysregulated in cancer. One proposed mechanism involves the inhibition of the Na+-K+-2Cl- cotransporter 1 (NKCC1), which is overexpressed in many tumors and plays a role in cell volume regulation and proliferation.[2] This can lead to cell cycle arrest, primarily at the G0/G1 phase.[2]
Anticancer mechanisms of furosemide derivatives.
Potent Carbonic Anhydrase Inhibition
Furosemide and its derivatives have long been known to exhibit inhibitory activity against carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. While the diuretic effect of furosemide is primarily due to its action on the Na+-K+-2Cl- cotransporter, its CA inhibitory properties open up avenues for other therapeutic applications. Novel derivatives are being explored for their potential to selectively target specific CA isoforms, such as those implicated in glaucoma (CA-II) and certain cancers (CA-IX and CA-XII).
Carbonic Anhydrase Inhibition Data
The inhibitory potency of these compounds is quantified by their inhibition constant (Ki). The development of furosemide derivatives with high affinity and selectivity for specific CA isoforms is a key objective in this area of research.
(Specific Ki values for novel furosemide derivatives against a panel of carbonic anhydrase isoforms (CA-I, CA-II, CA-IX, CA-XII) are the subject of ongoing research and are not yet comprehensively available in a comparative format.)
Experimental Protocols
To facilitate further research and validation of these findings, detailed methodologies for key experiments are provided below.
Synthesis of Novel Furosemide Derivatives
The synthesis of novel furosemide derivatives often starts from 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid (furosemide) or its precursors. Modifications are typically introduced at the carboxylic acid, the sulfonamide group, or the furan ring to modulate the compound's physicochemical properties and biological activity.
General Procedure for Amide Derivatives:
To a solution of furosemide (1 equivalent) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like triethylamine (2 equivalents).
Stir the mixture at room temperature for 30 minutes.
Add the desired amine (1.2 equivalents) and continue stirring at room temperature for 12-24 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
In Vitro Assays
This assay is used to monitor the formation of amyloid fibrils in the presence of potential inhibitors.
Preparation of Solutions:
Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize to obtain a peptide film.
Reconstitute the Aβ film in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to the desired monomer concentration.
Prepare a stock solution of Thioflavin T in the same buffer.
Prepare stock solutions of the test compounds (furosemide derivatives) in a suitable solvent (e.g., DMSO).
Assay Procedure:
In a 96-well black plate with a clear bottom, add the Aβ monomer solution.
Add the test compound at various concentrations (ensure the final DMSO concentration is consistent across all wells and does not exceed 1%).
Add the Thioflavin T solution to each well.
Incubate the plate at 37°C with continuous shaking.
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
Data Analysis:
Plot the fluorescence intensity against time.
Determine the lag time and the maximum fluorescence intensity for each concentration of the test compound.
Calculate the percentage of inhibition of Aβ aggregation compared to the control (Aβ with vehicle).
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Cell Culture:
Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
Treatment:
Treat the cells with various concentrations of the furosemide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
MTT Addition:
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
Solubilization:
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
The inhibitory activity against CA isoforms can be determined using a stopped-flow spectrophotometric method.
Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO2.
Procedure:
The enzyme activity is assayed by following the change in absorbance of a pH indicator.
A CO2-saturated solution is rapidly mixed with a buffer solution containing the CA enzyme, the pH indicator, and the inhibitor at various concentrations.
The initial rate of the reaction is measured by monitoring the absorbance change of the indicator.
Data Analysis:
The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.
The Ki values are then calculated using the Cheng-Prusoff equation.
This assay quantifies the concentration of pro-inflammatory cytokines in cell culture supernatants.
Plate Coating: Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.
Blocking: Block the plate with a blocking buffer (e.g., BSA solution) to prevent non-specific binding.
Sample Incubation: Add cell culture supernatants (from microglia treated with furosemide derivatives and stimulated with LPS) and standards to the wells and incubate.
Detection Antibody: Add a biotinylated detection antibody specific for the target cytokine and incubate.
Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
Substrate: Add a TMB substrate solution, which will be converted by HRP to produce a colored product.
Stop Solution: Stop the reaction with an acid solution.
Absorbance Measurement: Measure the absorbance at 450 nm.
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
This technique is used to detect the expression levels of specific proteins in cell lysates.
Protein Extraction: Lyse microglia cells (treated as described for the ELISA) to extract total protein.
Protein Quantification: Determine the protein concentration of each sample.
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
Blocking: Block the membrane to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for COX-2 and iNOS.
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This colorimetric assay measures the concentration of nitrite, a stable and quantifiable breakdown product of nitric oxide.
Sample Collection: Collect cell culture supernatants from treated microglia.
Griess Reagent: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants.
Incubation: Incubate at room temperature to allow for the formation of a colored azo compound.
Absorbance Measurement: Measure the absorbance at ~540 nm.
Data Analysis: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
This assay evaluates the ability of microglia to engulf foreign particles.
Cell Culture: Plate microglia in a 96-well plate.
Treatment: Treat the cells with furosemide derivatives.
Phagocytic Substrate: Add fluorescently labeled particles (e.g., zymosan bioparticles or aggregated Aβ) to the cells.
Incubation: Incubate to allow for phagocytosis.
Quenching/Washing: Quench the fluorescence of non-internalized particles or wash the cells to remove them.
Analysis: Quantify the amount of internalized fluorescent material using a microplate reader or by imaging with fluorescence microscopy.
This technique is used to visualize the expression and localization of specific proteins that are characteristic of M1 or M2 microglial phenotypes.
Cell Culture and Treatment: Culture and treat microglia on coverslips.
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
Blocking: Block non-specific antibody binding.
Primary Antibody Incubation: Incubate with primary antibodies against M1 markers (e.g., CD86, iNOS) and M2 markers (e.g., Arginase-1, CD206).
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
Counterstaining: Stain the cell nuclei with DAPI.
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Analysis: Analyze the images to determine the expression and localization of the M1/M2 markers.
Conclusion and Future Directions
The exploration of novel furosemide derivatives represents a promising and exciting area of therapeutic research. The ability of these compounds to modulate multiple biological pathways opens up possibilities for the development of new treatments for complex diseases like Alzheimer's and various cancers. While the initial findings are encouraging, further research is needed to fully elucidate the mechanisms of action, optimize the lead compounds for potency and selectivity, and evaluate their safety and efficacy in more advanced preclinical and clinical settings. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in this rapidly evolving field.
Application Notes and Protocols for the Synthesis of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds, notably as a p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds, notably as a precursor to the diuretic drug Xipamide. Its structure, featuring a salicylic acid backbone with chloro and sulfamoyl substitutions, makes it a valuable building block in medicinal chemistry. This document provides a detailed standard operating procedure for the synthesis of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, starting from 4-chlorosalicylic acid. The protocol is based on established chemical principles for the introduction of a sulfamoyl group onto an activated aromatic ring.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid. These values are representative of typical yields and purities for this type of reaction sequence.
This protocol details a two-step synthesis of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid from 4-chlorosalicylic acid.
Step 1: Chlorosulfonation of 4-Chlorosalicylic Acid
This step introduces the chlorosulfonyl group at the 5-position of the 4-chlorosalicylic acid ring.
Materials:
4-Chlorosalicylic acid
Chlorosulfonic acid
Ice
Procedure:
In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a gas outlet, carefully add chlorosulfonic acid.
Cool the flask in an ice bath to maintain a low temperature.
Slowly and portion-wise, add 4-chlorosalicylic acid to the cooled chlorosulfonic acid with continuous stirring. The temperature should be maintained below 10 °C during the addition.
After the complete addition of 4-chlorosalicylic acid, allow the reaction mixture to stir at a controlled temperature for several hours to ensure the completion of the reaction.
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product, 4-chloro-5-chlorosulfonyl-2-hydroxybenzoic acid.
Filter the precipitated solid and wash it thoroughly with cold water to remove any residual acid.
Dry the intermediate product under vacuum.
Step 2: Amination of 4-Chloro-5-chlorosulfonyl-2-hydroxybenzoic Acid
This step converts the chlorosulfonyl intermediate into the final sulfamoyl product.
Suspend the dried 4-chloro-5-chlorosulfonyl-2-hydroxybenzoic acid in a flask containing a concentrated ammonia solution, ensuring the temperature is kept low (below 10 °C) using an ice bath.
Stir the mixture for several hours at a controlled temperature.
(Optional) If the solution has color impurities, it can be heated gently and treated with activated carbon, followed by hot filtration.
Cool the reaction mixture and slowly acidify it with hydrochloric acid to a pH of approximately 2-3 to precipitate the final product, 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid.
Filter the white precipitate, wash with cold water, and dry under vacuum to obtain the purified product.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the synthesis of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid.
Synthetic workflow for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Furosemide Quantification in Plasma
Introduction Furosemide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease, including nephrotic syndrome. Accurate and reliable qu...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Furosemide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease, including nephrotic syndrome. Accurate and reliable quantification of furosemide in plasma is crucial for pharmacokinetic studies, bioavailability/bioequivalence studies, and therapeutic drug monitoring. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of furosemide in human plasma.
Principle
The method involves the separation of furosemide from plasma components using a C18 reversed-phase column. The sample preparation can be achieved through liquid-liquid extraction or protein precipitation. An internal standard is often used to ensure accuracy and precision. Detection is typically performed using a UV detector at a wavelength where furosemide exhibits maximum absorbance, such as 233 nm, 235 nm, or 272 nm.[1] Fluorescence detection can also be employed for enhanced sensitivity.[2][3] The concentration of furosemide is determined by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentrations.
Experimental Protocols
Reagents and Materials
Furosemide reference standard (≥99% purity)
Internal Standard (IS), e.g., Warfarin or Desmethylnaproxen[2][4]
HPLC grade acetonitrile and methanol
HPLC grade water (ultrapure)
Acids (e.g., phosphoric acid, acetic acid) for mobile phase pH adjustment[1]
Reagents for sample preparation (e.g., methylene chloride, perchloric acid)[2]
Human plasma (drug-free)
Instrumentation
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.
Data acquisition and processing software.
Analytical balance
Centrifuge
Vortex mixer
pH meter
Chromatographic Conditions
A summary of various validated HPLC methods is presented in the table below. Researchers should select the method most suitable for their available instrumentation and specific requirements.
Preparation of Standard Solutions
Stock Solution of Furosemide (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of furosemide reference standard in methanol or a suitable solvent to obtain a final concentration of 100 µg/mL.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.05 - 2.00 µg/mL).[4]
Internal Standard Stock Solution: Prepare a stock solution of the chosen internal standard (e.g., Warfarin at 100 µg/mL) in a suitable solvent.
Internal Standard Working Solution: Dilute the IS stock solution to a final working concentration (e.g., 1 µg/mL) with the mobile phase.
Pipette 1 mL of plasma sample into a centrifuge tube.
Add a specific volume of the internal standard working solution.
Acidify the plasma sample by adding a small volume of acid (e.g., 1 M HCl).
Add 5 mL of an appropriate extraction solvent (e.g., methylene chloride).[2]
Vortex the mixture for 1-2 minutes.
Centrifuge at 4000 rpm for 10 minutes.
Carefully transfer the organic layer to a clean tube.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).
Inject a specific volume (e.g., 20 µL) into the HPLC system.
Data Analysis
Construct a calibration curve by plotting the peak area ratio of furosemide to the internal standard against the corresponding concentration of the furosemide standards. Determine the concentration of furosemide in the plasma samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize the quantitative data from various validated HPLC methods for furosemide quantification in plasma.
Table 1: Chromatographic Conditions and Performance Data
Furosemide as a Chemical Probe for Ion Transport Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Furosemide, a potent loop diuretic, is a valuable pharmacological tool for investigating ion transport mechanisms. Its primary mode of action i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furosemide, a potent loop diuretic, is a valuable pharmacological tool for investigating ion transport mechanisms. Its primary mode of action is the inhibition of the Na-K-2Cl (NKCC) cotransporters, making it an effective chemical probe to study the physiological and pathophysiological roles of these transporters. This document provides detailed application notes and protocols for utilizing furosemide in ion transport research.
Furosemide's inhibitory action is primarily directed at the two main isoforms of the Na-K-2Cl cotransporter: NKCC1, which is widely expressed in various tissues, and NKCC2, which is predominantly found in the kidney.[1][2] By blocking these transporters, furosemide disrupts the movement of sodium, potassium, and chloride ions across the cell membrane, impacting processes such as cell volume regulation, epithelial transport, and neuronal excitability.[1][3]
Mechanism of Action
Furosemide competitively inhibits the Cl⁻ binding site on the NKCC protein.[4] This action prevents the conformational changes necessary for the translocation of Na⁺, K⁺, and 2Cl⁻ ions across the cell membrane, thereby arresting the transport cycle.[2] The activity of NKCC1 is regulated by a phosphorylation cascade involving With-No-Lysine (WNK) kinases and Ste20-related proline-alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1).[3][4] Cellular stressors like hyperosmolarity activate this pathway, leading to NKCC1 phosphorylation and increased ion transport activity.[3] Furosemide can be used to probe the contribution of NKCC-mediated ion transport in various cellular responses.
// Invisible edge for layout
edge [style=invis];
NKCC1_inactive -> NKCC1_active;
}
.
Caption: Furosemide inhibits the active, phosphorylated form of the NKCC1 cotransporter.
Data Presentation: Furosemide Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of furosemide against various cation-chloride cotransporters. This data is crucial for designing experiments and interpreting results, particularly concerning off-target effects.
Note: Furosemide has low aqueous solubility at acidic pH. It is recommended to prepare stock solutions in an organic solvent and to maintain a neutral to alkaline pH in the final assay buffer to prevent precipitation.[7]
For a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of sterile physiological buffer (e.g., PBS, pH 7.4).
Immediately vortex the solution to ensure uniform mixing and prevent precipitation. The final DMSO concentration will be 1%.
In Vitro Ion Transport Assays
1. Radiometric Ion Flux Assay (⁸⁶Rb⁺ Uptake) for NKCC1 Inhibition [1]
This assay measures the uptake of radioactive Rubidium (⁸⁶Rb⁺), a potassium analog, through the NKCC1 transporter.
Materials:
Cells expressing NKCC1 (e.g., HEK293 cells)
Multi-well plates
Cl⁻-free, hypotonic medium
Flux medium containing ⁸⁶Rb⁺ (1-2 µCi/mL)
Ice-cold, isotope-free wash buffer
Lysis buffer (e.g., 0.1% SDS)
Scintillation counter
Protocol:
Cell Culture: Plate NKCC1-expressing cells in multi-well plates and grow to confluence.
Depletion Medium: Pre-incubate cells in a Cl⁻-free, hypotonic medium for 30 minutes to activate NKCC1.
Inhibitor Pre-incubation: Add furosemide at various concentrations to a medium containing 20 mM Cl⁻ and incubate for 15-20 minutes.
Flux Initiation: Initiate ion flux by adding the flux medium containing ⁸⁶Rb⁺ and the corresponding furosemide concentration. The flux duration should be short (1-2 minutes) to measure initial rates.
Flux Termination: Rapidly terminate uptake by washing the cells three times with ice-cold, isotope-free wash buffer.
Cell Lysis: Lyse the cells using a suitable lysis buffer.
Quantification: Measure the amount of ⁸⁶Rb⁺ taken up by the cells using a scintillation counter.
2. Fluorescence-Based Thallium Influx Assay for NKCC Inhibition [2][8]
This high-throughput assay uses a thallium-sensitive fluorescent dye to measure NKCC activity, as NKCC can transport Tl⁺ in place of K⁺.
Materials:
HEK293 cells stably expressing NKCC1 or NKCC2
384-well microplate
Assay Buffer (e.g., Hanks' Balanced Salt Solution)
Loading Buffer with a Tl⁺-sensitive fluorescent dye (e.g., FluoZin-2)
Cell Plating: Seed NKCC-expressing HEK293 cells into a 384-well microplate and culture overnight.
Dye Loading: Wash the cells with Assay Buffer and incubate with Loading Buffer containing the Tl⁺-sensitive dye for approximately 1 hour at 37°C.
Compound Incubation: Wash cells to remove excess dye. Add Assay Buffer containing various concentrations of furosemide and incubate for 15-30 minutes at room temperature.
Assay Measurement: Place the microplate into a fluorescence plate reader and establish a baseline fluorescence reading.
Stimulation and Data Acquisition: Add the Stimulus Buffer containing Tl₂SO₄ to initiate Tl⁺ influx. Continuously record the fluorescence intensity over time.
Data Analysis: The rate of fluorescence increase is proportional to NKCC activity. Generate concentration-response curves to calculate IC50 values.
Preparation: Place a coverslip with cells in the recording chamber on the microscope and perfuse with extracellular solution.
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaohm seal) between the pipette tip and the cell membrane.
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
Voltage Clamp: Clamp the cell at a holding potential (e.g., -60 mV).
Recording: Apply a voltage protocol (e.g., a voltage ramp from -100 mV to +100 mV) to elicit currents.
Baseline Establishment: Record a stable baseline current.
Furosemide Application: Perfuse the cell with the extracellular solution containing the desired concentration of furosemide.
Data Acquisition: Record the changes in current amplitude and kinetics.
Dose-Response: To determine the IC50, apply a range of furosemide concentrations and measure the percentage of current inhibition at each concentration.
Conclusion
Furosemide is a powerful and versatile chemical probe for the study of ion transport, particularly through the NKCC family of cotransporters. By employing the detailed protocols and considering the quantitative data on its inhibitory potency provided in these application notes, researchers can effectively utilize furosemide to elucidate the roles of these transporters in a wide range of biological processes. Careful experimental design, including appropriate controls and consideration of potential off-target effects, is essential for obtaining robust and interpretable results.
Application Notes & Protocols for In Vitro Screening of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid Analogs
Audience: Researchers, scientists, and drug development professionals. Introduction: 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid and its analogs are a class of compounds with significant therapeutic potential, primarily r...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid and its analogs are a class of compounds with significant therapeutic potential, primarily recognized for their diuretic properties. Structurally related to sulfonamide diuretics, these compounds often exert their effects through the inhibition of key enzymes and ion transporters involved in renal function. A primary molecular target for many of these analogs is carbonic anhydrase (CA), a family of metalloenzymes crucial for maintaining acid-base balance and facilitating the transport of carbon dioxide and bicarbonate ions.[1][2] Inhibition of CA in the renal tubules leads to altered electrolyte reabsorption and subsequent diuresis.[3][4]
This document provides detailed protocols for the in vitro screening of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid analogs to assess their inhibitory activity against carbonic anhydrase, a key mechanism contributing to their potential diuretic effect. The presented assays are suitable for high-throughput screening (HTS) to identify and characterize promising lead compounds.
This assay quantifies the inhibitory potential of test compounds against carbonic anhydrase activity. The protocol is based on the esterase activity of CA, where it catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically, and a decrease in this rate in the presence of a test compound indicates inhibition.[1][5]
Materials and Reagents:
Human Carbonic Anhydrase II (hCA II) enzyme
p-Nitrophenyl acetate (p-NPA)
Acetazolamide (positive control)
Tris-HCl buffer (50 mM, pH 7.4)
Dimethyl sulfoxide (DMSO)
96-well clear, flat-bottom microplates
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
Reagent Preparation:
Assay Buffer: Prepare 50 mM Tris-HCl buffer, adjust pH to 7.4.
hCA II Solution: Prepare a stock solution of hCA II in Assay Buffer. The final concentration in the assay should be determined empirically for optimal signal-to-noise ratio.
Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile.[1]
Test Compounds and Controls: Dissolve test analogs and Acetazolamide in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in DMSO.
Assay Protocol:
Add 158 µL of Assay Buffer to each well of a 96-well plate.
Add 2 µL of the test compound dilutions or DMSO (for vehicle control) to the respective wells.
Add 20 µL of the hCA II working solution to all wells except the blank.
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
Immediately measure the absorbance at 405 nm in kinetic mode, recording readings every 30 seconds for 10-20 minutes.
Data Analysis:
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
The inhibitory activities of the 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid analogs against hCA II should be summarized in a table for clear comparison.
Compound ID
Structure
hCA II IC50 (µM)
Analog 1
[Insert Structure]
[Value]
Analog 2
[Insert Structure]
[Value]
Analog 3
[Insert Structure]
[Value]
Acetazolamide
[Reference Structure]
[Reference Value]
Mandatory Visualizations
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Caption: Mechanism of action for carbonic anhydrase inhibitors in the kidney.
Application of Furosemide as a Starting Material in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Furosemide, a potent loop diuretic, has long been a cornerstone in the management of edema and hypertension. Its well-established safety profil...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furosemide, a potent loop diuretic, has long been a cornerstone in the management of edema and hypertension. Its well-established safety profile and readily available chemical scaffold make it an attractive starting material for medicinal chemistry campaigns aimed at discovering novel therapeutic agents. The core anthranilic acid structure of furosemide offers multiple points for chemical modification, allowing for the exploration of diverse chemical spaces and biological activities. These modifications have led to the development of derivatives with potential applications beyond diuresis, including in neurodegenerative diseases and infectious diseases.
This document provides detailed application notes and protocols for utilizing furosemide as a starting material in drug discovery and development. It includes summaries of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Data Presentation: Furosemide Derivatives and Their Biological Activities
The following tables summarize quantitative data for various furosemide derivatives, highlighting their potential in different therapeutic areas.
ND: Not Determined in the cited reference. The study demonstrated activity but did not provide specific IC50 values.
Experimental Protocols
This section provides detailed methodologies for the synthesis of furosemide derivatives and for key biological assays.
Synthesis Protocols
Protocol 1: General Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid [6]
Chlorosulfonylation: Heat 2,4-dichlorobenzoic acid with chlorosulfonic acid. This introduces the chlorosulfonyl group at position 5.
Ammonolysis: React the resulting 5-chlorosulfonyl derivative with concentrated ammonia. This converts the chlorosulfonyl group to a sulfamoyl group (-SO2NH2).
Condensation: Reflux the 4-chloro-5-sulfamoyl-anthranilic acid intermediate with an excess of furfurylamine.
Purification: Recrystallize the crude product from aqueous ethanol to obtain pure furosemide.
Protocol 2: Synthesis of Pyrazole Derivatives of Furosemide [7]
Starting Material: Begin with a furosemide derivative where the carboxylic acid is converted to an appropriate reactive group (e.g., an ester or acid chloride).
Reaction with Hydrazine: React the furosemide intermediate with hydrazine hydrate in a suitable solvent like absolute ethanol.
Cyclization: The reaction mixture is typically refluxed to promote the cyclization and formation of the pyrazole ring.
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol).
Protocol 3: Synthesis of Furosemide Prodrugs (Acyloxymethyl Esters) [2]
Esterification: React furosemide with an acyloxymethyl halide in the presence of a base (e.g., triethylamine) in an appropriate solvent.
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Isolation: Once the reaction is complete, the product is isolated by extraction and purified using column chromatography.
Biological Assay Protocols
Protocol 4: In Vitro Diuretic Activity - NKCC2 Inhibition Assay
This assay measures the ability of a compound to inhibit the Na+-K+-2Cl- cotransporter (NKCC2).
Cell Culture: Use a stable cell line expressing NKCC2 (e.g., HEK-293 cells).
Inhibitor Incubation: Incubate the cells with varying concentrations of the furosemide derivatives.
Ion Flux Measurement: Initiate ion transport by adding a buffer containing a radioactive tracer for potassium, such as ⁸⁶Rb⁺.
Data Analysis: Measure the intracellular radioactivity to determine the extent of ion influx. Calculate the percentage of inhibition at each concentration relative to a control without the inhibitor to determine the IC50 value.[1]
Protocol 5: In Vivo Diuretic Activity in Rats (Lipschitz Test) [1]
Animal Preparation: Use male Wistar rats, fasted overnight with free access to water.
Administration: Administer the test compounds (furosemide derivatives) orally or intraperitoneally, along with a saline load.
Urine Collection: Place the rats in individual metabolic cages and collect urine over a specified period (e.g., 5 or 24 hours).
Analysis: Measure the total urine volume and the concentrations of sodium, potassium, and chloride ions using a flame photometer or ion-selective electrodes.
Evaluation: Calculate the diuretic and saluretic indices by comparing the urine volume and electrolyte excretion of the test group to a control group.
Preparation: Prepare a solution of Aβ (1-42) peptide in a suitable buffer.
Incubation: Incubate the Aβ peptide solution with and without the furosemide derivatives at 37°C to allow for aggregation.
ThT Addition: Add Thioflavin T solution to the samples. ThT fluoresces upon binding to amyloid fibrils.
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
Analysis: Calculate the percentage inhibition of aggregation by comparing the fluorescence of samples with inhibitors to that of the control without inhibitors.
Application Notes and Protocols for the Purification of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid via Recrystallization
Introduction 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, also known as Furosemide, is a potent loop diuretic used in the treatment of edema and hypertension. For its use in pharmaceutical applications and research, high...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, also known as Furosemide, is a potent loop diuretic used in the treatment of edema and hypertension. For its use in pharmaceutical applications and research, high purity of the active compound is essential. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging the differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. This document provides a detailed protocol for the purification of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid by recrystallization from an aqueous ethanol solution, a method recommended for achieving a high-purity product.[1] An alternative pH modulation method is also discussed.
Principle of Recrystallization
The core principle of recrystallization is based on the differential solubility of a substance at elevated and reduced temperatures. An ideal solvent will dissolve the compound to be purified, along with its impurities, at a high temperature (near the solvent's boiling point) and allow the desired compound to crystallize out in a pure form upon slow cooling, while the impurities remain dissolved in the solvent (mother liquor).[2][3][4] Slow crystal formation is crucial for achieving high purity as it minimizes the trapping of impurities within the crystal lattice.[4]
Solvent System Selection
The choice of solvent is critical for successful recrystallization. For 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, a polar compound, polar solvents are suitable candidates.[3] An aqueous ethanol solution is a recommended solvent system for the recrystallization of this compound.[1] The solubility of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid is significantly higher in hot aqueous ethanol compared to cold, allowing for efficient crystallization upon cooling.
An alternative purification strategy involves dissolving the compound in a basic aqueous solution (e.g., sodium hydroxide or sodium carbonate solution) to form its soluble salt, followed by treatment to remove insoluble impurities, and subsequent re-precipitation of the pure acid by adjusting the pH with an acid like hydrochloric or glacial acetic acid.[5]
Data Presentation
Table 1: Qualitative Solubility of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid in Various Solvent Systems
Solvent System
Solubility at Elevated Temperature
Solubility at Room/Low Temperature
Purification Method
Aqueous Ethanol
High
Low
Single-solvent recrystallization
Aqueous Sodium Hydroxide
High (forms soluble salt)
N/A
pH modulation
Aqueous Sodium Carbonate
High (forms soluble salt)
N/A
pH modulation
Water
Low
Very Low
Used as anti-solvent or in aqueous solutions
Dichloromethane
Moderate (for related impurities)
Low
Can be used for extraction or recrystallization of specific impurities[5][6][7]
Experimental Protocols
Method 1: Recrystallization from Aqueous Ethanol
This protocol details the purification of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid using a mixed solvent system of ethanol and deionized water.
Materials:
Crude 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid
Ethanol (95% or absolute)
Deionized water
Activated charcoal (optional, for colored impurities)
Erlenmeyer flasks (2)
Heating mantle or hot plate
Magnetic stirrer and stir bar
Graduated cylinders
Stemless funnel
Fluted filter paper
Buchner funnel and vacuum flask
Vacuum source
Spatula
Watch glass
Ice bath
Procedure:
Dissolution:
Place a measured amount of crude 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid into an Erlenmeyer flask with a magnetic stir bar.
Add a minimal amount of 95% ethanol to the flask to create a slurry.
Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring.
Gradually add hot deionized water to the mixture in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary to form a saturated solution.[2][8]
Decolorization (Optional):
If the solution is colored, remove it from the heat and allow it to cool slightly.
Add a small amount of activated charcoal to the solution.
Bring the solution back to a gentle boil for a few minutes while stirring. The activated charcoal will adsorb colored impurities.[3]
Hot Filtration:
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by placing them on the hot plate.
Quickly pour the hot solution through the preheated funnel and filter paper into the clean, hot flask. This step should be done rapidly to prevent premature crystallization in the funnel.[3][8]
Crystallization:
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2][4]
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.[2][3]
Collection of Crystals:
Collect the purified crystals by vacuum filtration using a Buchner funnel and a vacuum flask.[2]
Wash the crystals with a small amount of ice-cold 50:50 ethanol/water solution to remove any residual mother liquor containing dissolved impurities.
Continue to draw air through the crystals on the Buchner funnel to partially dry them.
Drying:
Transfer the purified crystals to a watch glass or drying dish.
Dry the crystals in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved. The melting point of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid is approximately 251-256 °C (with decomposition).[9]
Safety Precautions
Handle 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid in a well-ventilated area.[10]
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
Avoid inhalation of dust and contact with skin and eyes.[10][11] In case of contact, rinse the affected area thoroughly with water.[11]
Ethanol is flammable; keep it away from open flames and hot surfaces.
Use a heating mantle or a spark-proof hot plate for heating flammable solvents.
Dispose of chemical waste according to institutional guidelines.
Mandatory Visualization
Caption: Recrystallization workflow for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid.
Application Notes and Protocols: Cell-Based Assays to Determine the Diuretic Activity of Furosemide
Audience: Researchers, scientists, and drug development professionals. Introduction Furosemide is a potent loop diuretic primarily used in the clinical management of edema associated with conditions like congestive heart...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furosemide is a potent loop diuretic primarily used in the clinical management of edema associated with conditions like congestive heart failure, liver cirrhosis, and renal disease, as well as for treating hypertension.[1] Its therapeutic efficacy is rooted in its ability to significantly increase the excretion of sodium, chloride, potassium, and water by the kidneys.[1][2] The principal mechanism of action is the inhibition of the Na+-K+-2Cl- cotransporter isoform 2 (NKCC2), located in the apical membrane of the thick ascending limb (TAL) of the loop of Henle.[2][3][4][5] By blocking this transporter, furosemide prevents the reabsorption of a substantial portion of filtered sodium, leading to potent diuresis.[1][6]
This document provides detailed protocols for cell-based assays to determine the diuretic activity of furosemide by measuring its inhibitory effect on the NKCC2 cotransporter. These in vitro methods offer a controlled environment to study the direct interaction of compounds with their molecular target, providing valuable data for drug screening and mechanistic studies.
Furosemide's Mechanism of Action: NKCC2 Inhibition
Furosemide competitively inhibits the NKCC2 transporter, which is responsible for reabsorbing approximately 20-25% of the filtered sodium load in the kidneys.[2][7] This transporter moves sodium (Na+), potassium (K+), and two chloride (Cl-) ions from the tubular lumen into the epithelial cells of the thick ascending limb.[6][8][9] Furosemide is thought to compete with chloride for its binding site on the NKCC2 protein.[2][3] This inhibition disrupts the normal ion transport, leading to an increased concentration of these ions in the tubular fluid. The osmotic pressure of this retained fluid prevents the reabsorption of water, resulting in a significant increase in urine output.[5]
Application Notes and Protocols: Measuring the Binding Affinity of Furosemide to its Protein Targets
For Researchers, Scientists, and Drug Development Professionals Introduction Furosemide is a potent loop diuretic that exerts its therapeutic effect by inhibiting the Na-K-Cl cotransporter (NKCC) in the thick ascending l...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furosemide is a potent loop diuretic that exerts its therapeutic effect by inhibiting the Na-K-Cl cotransporter (NKCC) in the thick ascending limb of the Loop of Henle. Its primary protein targets are the two isoforms of this cotransporter, NKCC1 and NKCC2.[1][2] Additionally, its extensive binding to plasma proteins, particularly serum albumin, significantly influences its pharmacokinetics and pharmacodynamics.[3][4] Understanding the binding affinity of Furosemide to these protein targets is crucial for elucidating its mechanism of action, optimizing drug delivery, and developing novel diuretic agents.
This document provides detailed application notes and protocols for various techniques to measure the binding affinity of Furosemide to its protein targets. The methodologies covered range from classical functional assays to modern biophysical techniques, offering a comprehensive guide for researchers in pharmacology and drug development.
Quantitative Binding Affinity Data
The following table summarizes the reported binding affinity of Furosemide to its key protein targets.
A general workflow for determining drug-protein binding affinity is outlined below. Subsequent diagrams illustrate the specific experimental workflows for Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST).
Figure 1: General workflow for determining drug-protein binding affinity.
Figure 2: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Figure 3: Experimental workflow for Surface Plasmon Resonance (SPR).
Figure 4: Experimental workflow for Microscale Thermophoresis (MST).
Detailed Experimental Protocols
Ion Flux Assay (for NKCC Activity and Inhibition)
This functional assay measures the activity of the Na-K-Cl cotransporter by quantifying the uptake of a tracer ion, typically Rubidium (⁸⁶Rb⁺) as a congener for K⁺. Inhibition of ion flux by Furosemide is used to determine its inhibitory potency (IC₅₀ or Kᵢ).
Materials:
Cells expressing the target NKCC isoform (e.g., HEK293 cells transfected with NKCC1 or NKCC2).
Cell culture medium and plates.
Cl⁻-free, hypotonic medium for pre-incubation.
Incubation medium with a controlled Cl⁻ concentration (e.g., 20 mM).
Furosemide stock solution.
⁸⁶Rb⁺ radioisotope.
Assay buffer.
Scintillation fluid and counter.
Protocol:
Cell Culture: Plate the cells expressing the target NKCC isoform in multi-well plates and grow to confluence.[1]
NKCC Activation: Pre-incubate the cells in a Cl⁻-free, hypotonic medium for 30 minutes to activate the NKCC transporter.[1]
Inhibitor Pre-incubation: Add varying concentrations of Furosemide to a medium containing 20 mM Cl⁻ and incubate the cells for 15-20 minutes.[1]
Ion Flux Measurement: Initiate the ion flux by adding the assay buffer containing ⁸⁶Rb⁺.
Termination: After a defined period, stop the uptake by rapidly washing the cells with a cold stop solution.
Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of inhibition of ⁸⁶Rb⁺ uptake against the Furosemide concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
Equilibrium Dialysis (for Plasma Protein Binding)
Equilibrium dialysis is a classic and reliable method for determining the fraction of a drug that is bound to plasma proteins.[8][9]
Materials:
Equilibrium dialysis apparatus (e.g., RED device).
Dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically 12-14 kDa.[10]
Human plasma or a solution of purified human serum albumin.
Phosphate-buffered saline (PBS), pH 7.4.
Furosemide stock solution.
Analytical method for Furosemide quantification (e.g., HPLC).[11]
Protocol:
Sample Preparation: Spike human plasma or albumin solution with a known concentration of Furosemide.[12]
Dialysis Setup: Add the Furosemide-spiked plasma/albumin solution to one chamber of the dialysis unit and an equal volume of PBS to the other chamber, separated by the dialysis membrane.[10][11]
Equilibration: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to allow the unbound Furosemide to reach equilibrium across the membrane (typically 4-6 hours).[11][12]
Sample Collection: After incubation, carefully collect samples from both the plasma and the buffer chambers.[12]
Quantification: Determine the concentration of Furosemide in both chambers using a validated analytical method like HPLC.[11]
Data Analysis:
The concentration in the buffer chamber represents the unbound (free) drug concentration.
The concentration in the plasma chamber represents the total (bound + unbound) drug concentration.
Calculate the percentage of bound Furosemide using the formula:
% Bound = [ (Total Concentration - Free Concentration) / Total Concentration ] * 100
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, from which Kₔ is derived), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[13][14]
Materials:
Isothermal Titration Calorimeter.
Purified target protein (e.g., NKCC1 or serum albumin).
Furosemide solution.
Dialysis buffer.
Protocol:
Sample Preparation:
Extensively dialyze the purified protein against a suitable buffer. The Furosemide solution should be prepared in the same dialysis buffer to minimize heats of dilution.[14]
Accurately determine the concentrations of the protein and Furosemide.
Load the protein solution into the sample cell of the calorimeter.
Load the Furosemide solution into the injection syringe.
Set the experimental temperature (e.g., 25°C or 37°C).[16]
Titration:
Perform a series of small, sequential injections of the Furosemide solution into the protein-containing sample cell.[16]
Allow the system to return to thermal equilibrium between injections.
Data Acquisition: The instrument records the heat change associated with each injection.
Data Analysis:
Integrate the heat-change peaks for each injection.
Plot the integrated heat per mole of injectant against the molar ratio of Furosemide to protein.
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kₐ (and thus Kₔ), ΔH, and n. ΔS can then be calculated from the Gibbs free energy equation (ΔG = -RTlnKₐ = ΔH - TΔS).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (association rate constant, kₐ; dissociation rate constant, kₔ) from which the equilibrium dissociation constant (Kₔ) can be calculated (Kₔ = kₔ/kₐ).[17][18]
Materials:
SPR instrument (e.g., Biacore).
Sensor chip (e.g., CM5).
Purified target protein.
Furosemide solution.
Running buffer.
Immobilization reagents (e.g., NHS, EDC).
Regeneration solution.
Protocol:
Protein Immobilization: Covalently immobilize the purified target protein (ligand) onto the surface of the sensor chip using standard amine coupling chemistry.[17][19]
System Priming: Equilibrate the system with running buffer to establish a stable baseline signal.
Analyte Injection (Association): Inject a series of concentrations of Furosemide (analyte) over the sensor surface at a constant flow rate. The binding of Furosemide to the immobilized protein will cause a change in the refractive index, which is recorded as an increase in the response signal.[19]
Dissociation: After the association phase, switch back to flowing running buffer over the surface. The dissociation of Furosemide from the protein is observed as a decrease in the response signal.[18]
Regeneration: Inject a regeneration solution to remove any remaining bound Furosemide, preparing the surface for the next injection cycle.
Data Analysis:
The real-time binding data is presented as a sensorgram (response units vs. time).
Fit the association and dissociation curves for each Furosemide concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kₐ and kₔ.
Calculate the equilibrium dissociation constant (Kₔ) from the ratio of the rate constants (Kₔ = kₔ/kₐ).
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding. This technique can determine the binding affinity in solution with low sample consumption.[20][21]
Materials:
MST instrument (e.g., Monolith).
Purified target protein.
Fluorescent label (if the protein is not intrinsically fluorescent).
Furosemide solution.
Assay buffer.
Capillaries.
Protocol:
Protein Labeling: If necessary, label the purified protein with a fluorescent dye according to the manufacturer's instructions.
Sample Preparation:
Prepare a constant concentration of the fluorescently labeled protein in the assay buffer.
Prepare a serial dilution of Furosemide in the same assay buffer.[22]
Binding Reaction: Mix the labeled protein with each concentration of the Furosemide serial dilution and incubate briefly to allow the binding to reach equilibrium.[23]
Capillary Loading: Load the mixtures into the MST capillaries.[20]
MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a temperature gradient, and the movement of the fluorescent molecules is monitored.
Data Analysis:
The change in the thermophoretic signal is plotted against the logarithm of the Furosemide concentration.
Fit the resulting binding curve to a suitable equation (e.g., the Hill equation) to determine the equilibrium dissociation constant (Kₔ).[23]
Application Notes and Protocols for Studying the Effects of Furosemide on Renal Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for investigating the cellular and molecular effects of Furosemide on renal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the cellular and molecular effects of Furosemide on renal epithelial cells. The primary focus is on Furosemide's interaction with the Na+-K+-2Cl- cotransporter 2 (NKCC2), a key protein in renal ion transport.
Introduction
Furosemide is a potent loop diuretic that primarily exerts its effects in the thick ascending limb of the loop of Henle.[1][2][3] Its principal mechanism of action is the inhibition of the NKCC2, which is responsible for reabsorbing approximately 25% of filtered sodium.[1][4] By blocking this cotransporter, Furosemide significantly increases the excretion of sodium, potassium, chloride, and water.[2][5][6] Understanding the intricate effects of Furosemide at the cellular level is crucial for developing novel diuretic agents and for elucidating the mechanisms of diuretic resistance.
Core Mechanism of Action
Furosemide competitively inhibits the chloride-binding site on the NKCC2 transporter located on the apical membrane of renal epithelial cells in the thick ascending limb.[6][7][8] This inhibition prevents the cotransport of Na+, K+, and 2Cl- ions from the tubular fluid into the cell, thereby reducing their reabsorption into the bloodstream.[1][5] This disruption of ion transport not only leads to diuresis but also affects the kidney's ability to concentrate urine by diminishing the hypertonicity of the medullary interstitium.[1][7]
Signaling Pathways
The primary signaling event is the direct blockade of NKCC2 by Furosemide. However, compensatory mechanisms can be triggered. For instance, some studies suggest that Furosemide treatment can activate cGMP-dependent protein kinase I (cGKI), which may lead to the phosphorylation and translocation of NKCC2 to the cell membrane, potentially counteracting the drug's inhibitory effect.[1] Additionally, Furosemide has been shown to stimulate the synthesis of prostaglandins, such as PGE2, which can induce vasodilation and contribute to the overall renal effects of the drug.[6]
Application Notes and Protocols for the Use of Sulfamoylbenzoic Acid Derivatives as Analytical Standards
Introduction These application notes provide detailed protocols for the use of sulfamoylbenzoic acid derivatives, specifically 4-Chloro-5-sulfamoylanthranilic acid and 4-Chloro-3-sulfamoylbenzoic acid, as analytical stan...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
These application notes provide detailed protocols for the use of sulfamoylbenzoic acid derivatives, specifically 4-Chloro-5-sulfamoylanthranilic acid and 4-Chloro-3-sulfamoylbenzoic acid, as analytical standards in drug development and quality control. While the initial query focused on 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, current pharmacopoeial standards and analytical literature highlight the greater relevance of the aforementioned derivatives as key impurities and reference standards, particularly in the analysis of the potent diuretic, Furosemide.[1] This document will therefore focus on the practical application of these recognized standards.
These compounds are critical for ensuring the quality and safety of pharmaceutical products by enabling the accurate quantification of impurities.[1][2] The protocols provided herein are based on established high-performance liquid chromatography (HPLC) methods.[1]
Physicochemical Properties and Handling
Proper handling and storage of analytical standards are paramount to maintaining their integrity and ensuring accurate analytical results.
Table 1: Physicochemical Data of Relevant Sulfamoylbenzoic Acid Analytical Standards
Property
4-Chloro-5-sulfamoylanthranilic acid
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid
Synonyms
2-Amino-4-chloro-5-sulfamoylbenzoic acid, Furosemide Impurity C
Store reference standards in their original, tightly sealed containers in a desiccator to protect from moisture.
Equilibrate the container to room temperature before opening to prevent condensation.
Use calibrated analytical balances for weighing and handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Application as an Analytical Standard
4-Chloro-5-sulfamoylanthranilic acid is recognized by the British Pharmacopoeia as a reference standard for the quality control of Furosemide. It serves as a qualified impurity standard, allowing for its identification and quantification in the final drug product.
The general workflow for using this compound as an analytical standard in a quality control setting is depicted below.
Caption: General workflow for impurity analysis.
Experimental Protocols: HPLC Method for Impurity Quantification
The following protocols are adapted from established, validated HPLC methods for the analysis of Furosemide and its impurities.[1] These methods are suitable for the quantification of sulfamoylbenzoic acid derivatives.
Protocol 1: General Purpose RP-HPLC Method
This method is a robust starting point for the separation and quantification of polar impurities like 4-Chloro-5-sulfamoylanthranilic acid.
Table 2: Chromatographic Conditions for Protocol 1
Standard Solution Preparation: Accurately weigh approximately 10 mg of 4-Chloro-5-sulfamoylanthranilic acid reference standard and dissolve in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a final concentration of 0.1 mg/mL.
Sample Solution Preparation: Prepare the drug substance sample at a concentration that allows for the detection of impurities at the required specification level.
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
Analysis: Inject the standard solution and the sample solution into the chromatograph, record the chromatograms, and measure the peak responses.
Calculation: Calculate the amount of the impurity in the sample by comparing the peak area of the impurity in the sample chromatogram with the peak area of the standard in the standard chromatogram.
Protocol 2: pH-Optimized RP-HPLC Method for Improved Peak Shape
For acidic compounds like sulfamoylbenzoic acid derivatives, controlling the mobile phase pH is critical for achieving symmetrical peak shapes and reliable quantification.[4]
Caption: Logic for troubleshooting peak tailing.
Table 3: Chromatographic Conditions for Protocol 2
Parameter
Condition
Instrumentation
HPLC system with UV detector
Column
Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)[1]
Mobile Phase
0.01 mol/L KH₂PO₄ buffer (pH adjusted to 2.5 with phosphoric acid) : Methanol[1][4]
Mobile Phase Preparation: Prepare the potassium dihydrogen phosphate buffer and adjust the pH to 2.5 using phosphoric acid. Mix with methanol in the desired ratio (start with 60:40 and optimize as needed).
Follow the procedure as outlined in Protocol 1 for standard and sample preparation, system suitability, and analysis.
Method Validation Parameters
Any analytical method developed using these standards must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][6]
Table 4: Key Method Validation Parameters and Typical Acceptance Criteria
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
No interference from placebo or other impurities at the retention time of the analyte.
Linearity
To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Typically from the reporting limit to 120% of the specification limit for the impurity.
Accuracy
The closeness of the test results obtained by the method to the true value.
% Recovery between 80% and 120% for impurities.
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
RSD ≤ 10% for impurities at the quantitation limit.[6]
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of 10:1.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System suitability parameters are met under varied conditions (e.g., ±10% flow rate, ±5°C column temperature).
Conclusion
The use of qualified analytical standards such as 4-Chloro-5-sulfamoylanthranilic acid is essential for the robust quality control of pharmaceuticals. The HPLC protocols and validation guidance provided in these application notes offer a comprehensive framework for researchers, scientists, and drug development professionals to accurately identify and quantify these critical impurities, thereby ensuring the safety and efficacy of the final drug product.
How to improve the reaction yield of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 4-Chloro-2-hydr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid?
A1: The most common synthetic pathway involves a two-step process starting from 4-chloro-2-hydroxybenzoic acid:
Chlorosulfonation: Reaction of 4-chloro-2-hydroxybenzoic acid with a chlorosulfonating agent, typically chlorosulfonic acid, to introduce the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.
Amination (Ammonolysis): Subsequent reaction of the resulting 4-chloro-2-hydroxy-5-chlorosulfonylbenzoic acid with an ammonia source, such as aqueous ammonia, to form the final sulfamoyl group (-SO₂NH₂).
Q2: What are the critical parameters affecting the yield in the chlorosulfonation step?
A2: The key parameters influencing the yield of the chlorosulfonation step include reaction temperature, molar ratio of reactants, and reaction time. Careful control of these variables is crucial to minimize side product formation.
Q3: What are the common side reactions during the synthesis?
A3: Common side reactions can include the formation of isomeric sulfonyl chlorides, disulfonated products, and potential degradation of the starting material under harsh conditions. In the amination step, hydrolysis of the sulfonyl chloride group back to a sulfonic acid can occur if conditions are not anhydrous.
Q4: How can the purity of the final product be improved?
A4: Purification of the crude product is typically achieved through recrystallization from a suitable solvent system, such as an ethanol-water mixture.[1] The use of activated carbon can also aid in decolorizing the solution before recrystallization.[1]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield in Chlorosulfonation Step
- Incomplete reaction. - Suboptimal reaction temperature. - Incorrect molar ratio of chlorosulfonic acid. - Degradation of starting material.
- Increase reaction time or temperature gradually while monitoring with TLC. - Optimize temperature; literature for similar compounds suggests temperatures ranging from room temperature initially, followed by heating.[1][2] - Adjust the molar ratio of chlorosulfonic acid to the starting material. An excess is often used.[2] - Ensure gradual addition of the starting material to the chlorosulfonic acid at a low temperature to control the initial exothermic reaction.[1]
Low Yield in Amination Step
- Hydrolysis of the intermediate sulfonyl chloride. - Incomplete reaction with ammonia. - Low concentration of ammonia solution.
- Ensure the sulfonyl chloride intermediate is dry before proceeding to the amination step. - Use a sufficient excess of concentrated ammonia solution and ensure vigorous stirring. - The reaction is often performed at low temperatures (e.g., 0-10°C) to minimize side reactions.[3]
Formation of Impurities
- Presence of isomeric byproducts from chlorosulfonation. - Disulfonation of the aromatic ring. - Hydrolysis of the sulfonyl chloride.
- Optimize the chlorosulfonation temperature to favor the desired isomer. - Use a controlled amount of chlorosulfonic acid to avoid disulfonation. - Perform the amination step under anhydrous conditions where possible, or add the sulfonyl chloride to the ammonia solution at a controlled rate and low temperature.
Product is Colored
- Presence of colored impurities from side reactions or degradation.
- Treat the crude product solution with activated carbon before the final precipitation or recrystallization step.[1]
Difficulty in Isolating the Product
- Product is too soluble in the reaction mixture or washing solvent.
- Ensure complete precipitation by adjusting the pH of the solution after amination. Acidification is typically required.[1] - Use cold solvents for washing the filtered product to minimize loss.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Chlorosulfonation of Similar Substrates
Protocol 1: Synthesis of 4-Chloro-2-hydroxy-5-chlorosulfonylbenzoic Acid (Chlorosulfonation)
Disclaimer: This is a representative protocol adapted from the synthesis of similar compounds. Researchers should perform their own optimization.
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, carefully add chlorosulfonic acid (e.g., 5 molar equivalents). Cool the flask in an ice-water bath.
Addition of Substrate: Slowly add finely powdered 4-chloro-2-hydroxybenzoic acid (1 equivalent) in small portions to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture, for example, to 60-70°C, and maintain this temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Isolation: The solid precipitate of 4-chloro-2-hydroxy-5-chlorosulfonylbenzoic acid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Protocol 2: Synthesis of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid (Amination)
Disclaimer: This is a representative protocol adapted from the synthesis of similar compounds. Researchers should perform their own optimization.
Preparation: In a beaker or flask, place an excess of concentrated aqueous ammonia solution (e.g., 10 molar equivalents) and cool it in an ice-salt bath to 0-5°C.
Addition of Sulfonyl Chloride: Slowly add the dried 4-chloro-2-hydroxy-5-chlorosulfonylbenzoic acid from the previous step in small portions to the cold, stirred ammonia solution. Maintain the temperature below 10°C throughout the addition.
Reaction: After the addition is complete, continue stirring the mixture at a low temperature for a specified period (e.g., 1-2 hours) and then allow it to warm to room temperature.
Decolorization (Optional): If the solution is colored, it can be heated gently (e.g., to 50-60°C) and treated with a small amount of activated carbon. The hot solution is then filtered to remove the activated carbon.
Precipitation: Cool the reaction mixture and acidify it by the dropwise addition of a suitable acid (e.g., hydrochloric acid) until the pH reaches approximately 2-3.
Isolation and Purification: The precipitated white solid of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol-water mixture.
Visualizations
Caption: Synthetic workflow for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid.
Caption: Troubleshooting decision tree for low reaction yield.
Furosemide Aqueous Solution Stability: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the degradation of Furosemide in aqueous solutions. The following informati...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the degradation of Furosemide in aqueous solutions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Furosemide solution turned yellow. What is the cause and is it still usable?
A yellow discoloration of a Furosemide solution is a primary indicator of degradation.[1][2][3] This is often due to photo-hydrolysis, where exposure to light causes the Furosemide molecule to break down.[1][4][5] The primary degradation products are 4-chloro-5-sulfamoylanthranilic acid (CSA or saluamine) and furfuryl alcohol.[1][4][6][7] It is strongly advised not to use a discolored Furosemide solution , as the presence of degradation products can compromise the efficacy and safety of the drug.[3]
Q2: What are the main factors that influence the stability of Furosemide in aqueous solutions?
The stability of Furosemide in aqueous solutions is primarily affected by three main factors:
pH: Furosemide is unstable in acidic media (pH below 5.5) and degrades rapidly.[2][6][8] It is most stable in neutral to alkaline solutions, with an optimal pH of around 7.[6][8][9]
Light: Furosemide is highly sensitive to light, particularly UV radiation.[9][10][11] Exposure to light, including fluorescent laboratory light and natural sunlight, can cause significant photodegradation.[6][8][9][10] In one study, complete degradation was observed after 48 hours of exposure to natural light.[10]
Temperature: Elevated temperatures can accelerate the degradation of Furosemide, although its impact may be less pronounced than that of moisture in solid dosage forms.[12][13] For solutions, refrigeration may lead to precipitation or crystallization, but the drug can be resolubilized by warming to room temperature without affecting its stability.[14]
Q3: How can I prevent the degradation of my Furosemide solution?
To minimize degradation, the following precautions are recommended:
pH Control: Prepare Furosemide solutions in neutral or alkaline buffers (pH 7 or above).[6][8] Avoid acidic solutions.[14]
Light Protection: Always protect Furosemide solutions from light.[2][9][10] Use amber glass vials or cover transparent containers with aluminum foil.[9]
Proper Storage: Store solutions at a controlled room temperature.[14] While refrigeration can be used, be aware of potential precipitation.[14]
Fresh Preparation: Prepare Furosemide solutions as fresh as possible before use.
Q4: What are the known degradation products of Furosemide in aqueous solutions?
The primary degradation pathway for Furosemide in aqueous solutions is hydrolysis, which is often accelerated by light (photo-hydrolysis).[1][4][6][7] This process yields two main degradation products:
4-chloro-5-sulfamoylanthranilic acid (CSA) , also known as saluamine.[1][4][6][7]
Other potential degradation pathways under different stress conditions (e.g., strong UV radiation) may include dechlorination.[3][15]
Troubleshooting Guide
This section provides a step-by-step approach to identifying and resolving issues related to Furosemide degradation.
Problem: Unexpectedly low concentration of Furosemide in my prepared solution.
Possible Causes & Solutions:
Degradation due to pH:
Question: What is the pH of your solution?
Action: Measure the pH. If it is acidic (below 7), this is a likely cause of degradation.[6][8] Furosemide is more stable in alkaline conditions.[2][6][8]
Recommendation: Prepare a fresh solution using a neutral or alkaline buffer.
Photodegradation:
Question: Was the solution exposed to light during preparation or storage?
Action: Review your handling procedures. Even ambient laboratory light can cause degradation over time.[6]
Recommendation: Prepare and store the solution in a dark environment or use light-protective containers (e.g., amber vials).[9]
Incompatibility with other components:
Question: Are there other active pharmaceutical ingredients (APIs) or excipients in your solution?
Action: Check for known incompatibilities. Furosemide is incompatible with acidic drugs and solutions.[2][14] For instance, it is reported to be incompatible with amiodarone, cisatracurium, haloperidol, and midazolam.[16]
Recommendation: If possible, prepare a simpler solution. If multiple components are necessary, consult compatibility studies.
Data on Furosemide Stability
The following table summarizes the stability of Furosemide under various conditions.
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 60:40 (v/v).[17] The exact ratio may need to be optimized for your specific column and system.
Prepare a stock solution of Furosemide reference standard in a suitable solvent (e.g., methanol or the mobile phase).
Prepare a stock solution of CSA reference standard in a similar manner.
From the stock solutions, prepare a series of working standard solutions of known concentrations covering the expected range of the samples.
4. Sample Preparation:
Dilute the Furosemide solution sample with the mobile phase to a concentration within the calibration range of the standard solutions.
Filter the sample through a suitable syringe filter (e.g., PVDF) before injection to remove any particulate matter.[10] Note that some filter materials, like Nylon, may adsorb Furosemide.[10]
5. Analysis:
Inject the standard solutions to generate a calibration curve.
Inject the prepared sample solutions.
Identify and quantify the Furosemide and CSA peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards.
6. Data Interpretation:
The concentration of Furosemide and its degradation product in the original sample can be calculated from the calibration curve.
A decrease in the Furosemide peak area and a corresponding increase in the CSA peak area over time indicate degradation.
Visualizations
Caption: Troubleshooting workflow for Furosemide degradation in aqueous solutions.
Caption: Primary degradation pathway of Furosemide in aqueous solutions.
Optimizing mobile phase composition for baseline separation of Furosemide and its impurities.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the baseline separation of Furosemide and its impurities using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue 1: Poor Resolution Between Furosemide and Impurities
Q: My chromatogram shows overlapping peaks for Furosemide and one or more of its impurities. How can I improve the resolution?
A: Achieving baseline separation requires careful optimization of the mobile phase. Here are several parameters you can adjust:
Mobile Phase pH: The pH of the aqueous portion of your mobile phase is a critical factor. For Furosemide and its impurities, which are acidic, a mobile phase pH of around 3.0 is often optimal for good chromatographic behavior.[1][2] Increasing the pH can lead to a loss of resolution. It is recommended to use a buffer like potassium dihydrogen phosphate (KH₂PO₄) and adjust the pH with an acid such as phosphoric acid, which can also help in reducing baseline fluctuations.[1][2]
Organic Modifier Percentage: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer directly impacts retention times and selectivity.
Isocratic Elution: If you are using an isocratic method, systematically decrease the percentage of the organic modifier. This will increase retention times and may improve the separation between closely eluting peaks.
Gradient Elution: For complex samples with multiple impurities, a gradient elution is often more effective. You can optimize the gradient profile by:
Decreasing the initial percentage of the organic modifier to better separate early eluting polar impurities.
Shallowing the gradient slope (i.e., making the change in organic composition over time more gradual) in the region where the peaks of interest are eluting.
Choice of Organic Modifier: While acetonitrile is commonly used, switching to methanol or using a ternary mixture (e.g., acetonitrile, methanol, and buffer) can alter the selectivity of the separation and may resolve co-eluting peaks.
Issue 2: Peak Tailing or Asymmetrical Peak Shapes
Q: The Furosemide peak or impurity peaks in my chromatogram are tailing. What could be the cause and how do I fix it?
A: Peak tailing can be caused by several factors related to the mobile phase and its interaction with the analyte and stationary phase.
Mobile Phase pH and Analyte Ionization: Furosemide is an acidic compound. If the mobile phase pH is not optimal, it can lead to mixed-mode ionization of the analyte on the column, resulting in tailing peaks. Ensure your mobile phase pH is consistently maintained, preferably around 3.0, to ensure a single ionic form.[1][2]
Buffer Concentration: An inadequate buffer concentration in the mobile phase can lead to poor peak shape. Ensure your buffer concentration is sufficient to maintain a stable pH throughout the analysis. A common concentration for phosphate buffer is 0.01 mol/L.[1]
Secondary Interactions with the Stationary Phase: Silanol groups on the surface of C18 columns can cause secondary interactions with acidic compounds like Furosemide, leading to tailing. Adding a competitive base (e.g., triethylamine) to the mobile phase in very low concentrations (e.g., 0.1%) can sometimes mitigate this issue, but be mindful of its effect on column longevity and detector noise.
Issue 3: Baseline Noise or Drift
Q: I am observing significant baseline noise or drift in my chromatograms. What are the potential mobile phase-related causes?
A: A stable baseline is crucial for accurate quantification of impurities. Mobile phase issues are a common cause of baseline problems.
Inadequate Mobile Phase Mixing or Degassing: Ensure your mobile phase components are thoroughly mixed and degassed before use. Air bubbles in the system are a frequent cause of baseline noise. An inline degasser is highly recommended.
Buffer Precipitation: If the organic modifier concentration is too high, it can cause the buffer salts (e.g., phosphate) to precipitate, leading to baseline instability and system blockages. Ensure your buffer concentration is soluble in the highest organic percentage of your gradient.
Contaminated Solvents or Reagents: Use high-purity HPLC-grade solvents and freshly prepared buffers. Contaminants can introduce noise and ghost peaks. Phosphoric acid has been noted to be better than acetic acid for improving baseline fluctuation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for Furosemide impurity analysis?
A1: A good starting point for developing a separation method for Furosemide and its impurities is a reversed-phase C18 column with a gradient elution. A common mobile phase combination consists of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid) and an organic modifier like acetonitrile or methanol.[1][2] You can start with a gradient that goes from a low to a high concentration of the organic modifier.
Q2: Should I use acetonitrile or methanol as the organic modifier?
A2: Both acetonitrile and methanol can be used. Acetonitrile typically provides better peak shapes and lower backpressure. However, methanol can offer different selectivity, which might be advantageous for separating specific impurity pairs. It is often beneficial to screen both solvents during method development to determine which provides the optimal separation for your specific sample.
Q3: How does the pH of the mobile phase affect the retention of Furosemide?
A3: Furosemide is an acidic molecule. At a pH below its pKa, it will be in its neutral form and will be more retained on a reversed-phase column. As the pH of the mobile phase increases above the pKa, Furosemide will become ionized, leading to a decrease in retention time. Controlling the pH is therefore essential for consistent and reproducible retention times and for optimizing selectivity between Furosemide and its impurities. A pH of 3.0 is recommended for good retention and peak shape.[1][2]
Q4: Is an isocratic or gradient method better for Furosemide impurity profiling?
A4: For analyzing Furosemide and a wide range of its process-related impurities and degradation products, which can have varying polarities, a gradient elution method is generally superior.[1][3] A gradient method allows for the effective elution of both highly polar and non-polar impurities within a reasonable run time, while also providing good resolution for all components. An isocratic method may be suitable if you are only interested in separating Furosemide from a few known impurities with similar polarities.
Experimental Protocols
Example HPLC Method for Furosemide and Impurities
This protocol is a representative method and may require optimization for your specific instrument and sample.
Technical Support Center: Overcoming Low Aqueous Solubility of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid (Furosemide)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, commonly known as Furosemide.
Frequently Asked Questions (FAQs)
Q1: What is 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid and why is its aqueous solubility a concern?
A1: 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, widely known as Furosemide, is a potent loop diuretic used in the treatment of edema and hypertension. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low solubility and low permeability. Its poor aqueous solubility is a significant hurdle as it can lead to slow and variable drug absorption, inadequate bioavailability, and ultimately, reduced therapeutic efficacy.
Q2: What are the primary strategies to enhance the aqueous solubility of Furosemide?
A2: The main strategies to improve the solubility of Furosemide include:
pH Adjustment: Increasing the pH of the solution above its pKa of 3.8 significantly enhances solubility due to the formation of the more soluble anionic form.
Salt Formation: Conversion of the acidic drug into a salt, such as sodium or potassium salt, can dramatically increase its aqueous solubility.
Solid Dispersions: Dispersing Furosemide in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.
Inclusion Complexation with Cyclodextrins: Encapsulating the Furosemide molecule within the cavity of a cyclodextrin can enhance its solubility and dissolution.
Q3: How do the different solubility enhancement techniques compare in their effectiveness for Furosemide?
A3: The effectiveness of each technique varies. Salt formation can lead to the most dramatic increase in solubility, with reports of over 4,000 to 10,000-fold improvement for sodium and potassium salts, respectively[1]. Solid dispersions and cyclodextrin complexation also offer significant enhancements in dissolution rates, often leading to improved bioavailability. The choice of method depends on the desired formulation, stability requirements, and manufacturing considerations.
Troubleshooting Guides
Solid Dispersion Formulations
Problem: The prepared solid dispersion does not show a significant improvement in the dissolution rate of Furosemide.
Possible Causes & Solutions:
Inappropriate Polymer Selection: The choice of polymer is crucial. Hydrophilic polymers like Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP), and Poloxamers are commonly used for Furosemide.[2][3][4] The miscibility and interaction between the drug and the polymer are key.
Troubleshooting Step: Screen different polymers (e.g., PEG 6000, PVP K30) and drug-to-polymer ratios. Characterization techniques like Differential Scanning Calorimetry (DSC) can help assess drug-polymer interactions.[2][5]
Incorrect Preparation Method: The method of preparation (solvent evaporation, fusion, kneading) affects the final product's characteristics. The solvent evaporation method is often reported to be superior for Furosemide as it facilitates better molecular dispersion.[6]
Troubleshooting Step: If using the fusion method, ensure the temperature is not too high to cause degradation. For the solvent evaporation method, select a solvent in which both the drug and polymer are soluble and ensure its complete removal.
Drug Recrystallization: The amorphous form of the drug in a solid dispersion is thermodynamically unstable and can recrystallize over time, leading to decreased dissolution.
Troubleshooting Step: Use polymers that can inhibit crystallization. Proper storage conditions (low temperature and humidity) are also critical. Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) to check for crystallinity.
Inclusion Complexation with Cyclodextrins
Problem: The formation of a Furosemide-cyclodextrin inclusion complex is inefficient, with low yield or minimal solubility enhancement.
Possible Causes & Solutions:
Mismatch between Furosemide and Cyclodextrin Cavity Size: For effective complexation, the Furosemide molecule must fit snugly into the cyclodextrin cavity.
Troubleshooting Step: Beta-cyclodextrin (β-CD) and its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for Furosemide.[7][8][9] HP-β-CD often shows better complexation efficiency due to its higher aqueous solubility.
Suboptimal Preparation Method: The method of preparation (co-precipitation, freeze-drying, kneading) influences the complexation efficiency.
Troubleshooting Step: Freeze-drying and kneading methods are often reported to yield complexes with better dissolution characteristics compared to physical mixtures.[10] Ensure adequate stirring and time for equilibrium to be reached during the preparation process.
Incorrect Stoichiometric Ratio: The molar ratio of Furosemide to cyclodextrin affects the complexation efficiency. A 1:1 molar ratio is often found to be effective for Furosemide.[10][11]
Troubleshooting Step: Perform a phase solubility study to determine the optimal stoichiometry and stability constant of the complex.
Salt Formation
Problem: Difficulty in preparing a stable salt of Furosemide with consistent solubility enhancement.
Possible Causes & Solutions:
Incomplete Reaction: The acid-base reaction between Furosemide and the base (e.g., NaOH, KOH) may be incomplete.
Troubleshooting Step: Ensure the use of an appropriate molar ratio of the base. Gentle heating can facilitate the dissolution and reaction.[12]
Instability of the Salt Form: The prepared salt may be hygroscopic or unstable under certain conditions, leading to conversion back to the less soluble free acid form.
Troubleshooting Step: Characterize the salt form using techniques like Thermogravimetric Analysis (TGA) and Dynamic Vapor Sorption (DVS) to assess its stability. Store the prepared salt in a desiccator.
Precipitation upon pH change: Although the salt form is highly soluble, a decrease in pH can cause it to revert to the insoluble free acid, leading to precipitation.
Troubleshooting Step: This is an inherent property. For oral formulations, this "spring and parachute" effect can be beneficial, where the drug dissolves at a higher pH in the small intestine and then may precipitate as fine particles, which can still lead to enhanced absorption.
Data Presentation
Table 1: Solubility of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid (Furosemide) in Various Solvents.
Protocol 1: Preparation of Furosemide Solid Dispersion by Solvent Evaporation Method
Dissolution: Dissolve a specific amount of Furosemide and a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., methanol) in a predetermined ratio (e.g., 1:1, 1:2, 1:5 drug to polymer by weight).
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
Drying: Dry the resulting solid film under vacuum for 24 hours to ensure complete removal of the solvent.
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle.
Sieving: Pass the powdered solid dispersion through a fine-mesh sieve to obtain a uniform particle size.
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of Furosemide-β-Cyclodextrin Inclusion Complex by Co-precipitation Method
Cyclodextrin Solution: Dissolve an accurately weighed amount of β-cyclodextrin in distilled water with continuous stirring.
Drug Addition: Add a stoichiometric amount of Furosemide to the cyclodextrin solution.
Stirring: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
Precipitation: The inclusion complex will precipitate out of the solution.
Filtration: Collect the precipitate by filtration.
Washing: Wash the collected complex with a small amount of cold distilled water to remove any uncomplexed drug or cyclodextrin.
Drying: Dry the complex at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
Storage: Store the dried inclusion complex in a well-closed container in a cool, dry place.
Protocol 3: Preparation of Furosemide Potassium Salt
Dissolution: Dissolve a known amount of Furosemide (e.g., 500 mg) in a 5 N potassium hydroxide (KOH) solution with gentle heating.[12]
Crystallization: Allow the resulting solution to evaporate slowly at ambient conditions. Single crystals of the potassium salt should form over several days.
Filtration: Filter the resulting crystalline material.
Drying: Allow the collected crystals to dry.
Storage: Store the prepared potassium salt in a tightly sealed container to protect it from moisture.
Minimizing byproduct formation during the synthesis of Furosemide.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of Furosemid...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of Furosemide.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the synthesis of Furosemide, providing potential causes and actionable solutions.
Q1: My final product has a low yield and appears impure. What are the most common process-related impurities?
A: Low yield and purity are often due to side reactions during the synthesis. The most significant impurities arise from the final condensation step. Key byproducts include:
Impurity A (4-chloro-5-sulfamoylanthranilic acid): This is a hydrolytic degradation product of Furosemide.[1]
Impurity D (2,4-bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid): A disubstituted byproduct formed when a second molecule of furfurylamine displaces the chlorine atom at the C4 position of the intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid.[2][3]
Impurity G (2,4-bis((furan-2-ylmethyl)amino)benzene sulfonamide): This impurity is formed from the decarboxylation of Impurity D at high temperatures.[2][3]
Unreacted starting materials and intermediates can also contribute to impurity.[4] Analytical techniques like High-Performance Liquid Chromatography (HPLC) are essential for identifying and quantifying these impurities.[5]
Q2: My HPLC analysis shows a significant late-eluting peak (around RRT 1.29). What is this impurity and how can I prevent it?
A: This peak is likely Impurity G , a byproduct formed via a disubstitution-decarboxylation pathway.[2][3] Its formation is strongly correlated with two key reaction parameters:
High Temperature: The decarboxylation of its precursor (Impurity D) is promoted at temperatures between 125-135 °C.[2][3]
Extended Reaction Time: The concentration of Impurity G increases with longer reaction times.[3]
To minimize its formation, the reaction time for the final condensation step should be carefully controlled, ideally around 6 hours, and the temperature should be maintained at the lowest effective level.[3]
Q3: How can I reduce the formation of the disubstituted Impurity D?
A: Impurity D forms when excess furfurylamine is present, leading to a second substitution on the benzene ring.[3] To prevent this, carefully control the stoichiometry of the reactants. Use a molar ratio of furfurylamine to 2,4-dichloro-5-sulfamoylbenzoic acid that is as close to 1:1 as the reaction kinetics will allow. Gradual addition of the furfurylamine can also help maintain a low instantaneous concentration, favoring the desired monosubstitution reaction.
Q4: What is an effective post-synthesis purification strategy to remove Impurity G?
A: Impurity G has different solubility characteristics compared to Furosemide, which can be exploited for purification. Two effective methods are:
pH Adjustment & Solvent Wash: In the post-reaction workup, adjust the pH of the solution to 13-14. Impurity G can be partially removed with a tetrahydrofuran (THF) wash under these basic conditions.[3]
Recrystallization from Bicarbonate Solution: Furosemide is soluble in a saturated sodium bicarbonate aqueous solution, while Impurity G is not. Dissolving the crude product in this solution at approximately 65 °C will leave the impurity as a solid, which can be removed by filtration.[3] Subsequent acidification will precipitate the purified Furosemide.
Data Presentation
The tables below summarize common impurities and optimized reaction parameters to control them.
Table 1: Common Process-Related Impurities in Furosemide Synthesis
Impurity Name
Chemical Name
Formation Pathway
Control Strategy
Impurity A
4-chloro-5-sulfamoylanthranilic acid
Hydrolysis of Furosemide's amide bond
Avoid excessive moisture and harsh pH conditions during workup and storage.
The following are generalized protocols for the key steps in Furosemide synthesis. Researchers should adapt these based on laboratory-specific conditions and safety protocols.
Protocol 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid (Intermediate 2)
Chlorosulfonation: React 2,4-dichlorobenzoic acid with chlorosulfonic acid.[2][6] This is a highly exothermic and corrosive reaction; perform in an appropriate fume hood with careful temperature control (e.g., ice bath).
Ammonolysis: The resulting 2,4-dichloro-5-(chlorosulfonyl)benzoic acid is then reacted with an aqueous ammonia solution.[2][6] Maintain a low temperature (e.g., below 10 °C) during the addition of the intermediate to the ammonia solution to control the exotherm.[7]
Isolation: Stir the reaction mixture for several hours. The product, 2,4-dichloro-5-sulfamoylbenzoic acid, can be precipitated by acidifying the solution and isolated via filtration.
Protocol 2: Synthesis of Furosemide (Final Condensation Step)
Reaction Setup: In a suitable reaction vessel, dissolve 2,4-dichloro-5-sulfamoylbenzoic acid and a base (e.g., sodium methoxide) in DMSO.[2]
Addition of Furfurylamine: Slowly add a near-equimolar amount of furfurylamine to the reaction mixture.
Reaction: Heat the mixture, maintaining the temperature below 125 °C, for approximately 6 hours.[3] Monitor the reaction progress using a suitable analytical method like HPLC or TLC.
Workup and Isolation: After the reaction is complete, cool the mixture and precipitate the crude Furosemide by pouring it into water and acidifying. The crude product can be collected by filtration.
Purification: Purify the crude product using the methods described in the FAQ section (e.g., recrystallization from a sodium bicarbonate solution) to remove key byproducts like Impurity G.[3]
Visualizations
The following diagrams illustrate the synthesis pathway, byproduct formation, and a troubleshooting workflow.
Caption: Main reaction pathway for the synthesis of Furosemide.
Common sources of interference in the analytical detection of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid.
Welcome to the technical support center for the analytical detection of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, widely known as Furosemide. This resource is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analytical detection of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, widely known as Furosemide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common sources of interference during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the analytical detection of Furosemide?
A1: Interference in Furosemide analysis can arise from several sources, including:
Matrix Effects: Components in biological samples (e.g., plasma, urine) can enhance or suppress the analyte signal, particularly in LC-MS/MS analysis.[1][2]
Degradation Products: Furosemide is susceptible to photodegradation, leading to the formation of products that may co-elute or interfere with the quantification of the parent drug.[3][4] The primary photodegradation product is 4-chloro-5-sulfamoylanthranilic acid (CSA)[3][4].
Co-administered Drugs: Other drugs administered to the patient can interfere with the analysis, either by having similar chromatographic retention times or by causing physical incompatibility in solution.[5][6][7]
Process-Related Impurities: Impurities from the synthesis of Furosemide can be present in the sample and may interfere with the analysis.[8]
Autofluorescence: Furosemide itself exhibits autofluorescence, which can be a source of interference in fluorescence-based detection methods.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of Furosemide?
A2: To minimize matrix effects, consider the following strategies:
Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering endogenous components from the matrix.[1][9]
Chromatographic Separation: Optimize the HPLC method to ensure chromatographic separation of Furosemide from co-eluting matrix components.
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., Furosemide-d5) is highly recommended to compensate for matrix effects and variations in instrument response.[1]
Dilution: In some cases, simple dilution of the sample can reduce the concentration of interfering matrix components.[10][11]
Q3: My Furosemide sample has turned yellow. What could be the cause and can I still use it for analysis?
A3: A yellow discoloration of Furosemide solutions is often an indication of degradation, typically due to exposure to light (photodegradation).[4] The primary degradation products are 4-chloro-5-sulfamoylanthranilyc acid (CSA) and furfuryl alcohol.[4] It is not recommended to use a discolored solution for quantitative analysis as the concentration of the parent Furosemide will be lower than expected, and the degradation products may interfere with the analytical measurement.[3][4] To prevent this, always protect Furosemide solutions from light by using amber vials or covering the containers with aluminum foil.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Possible Cause
Troubleshooting Step
Secondary Interactions with Column
Ensure the mobile phase pH is appropriate. For Furosemide, a slightly acidic mobile phase (pH 3-5) is often used to suppress the ionization of silanol groups on the column, which can cause peak tailing.[8][12]
Column Overload
Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase Composition
Optimize the mobile phase composition, including the organic modifier and buffer concentration.
Contaminated Guard Column or Column
Flush the column with a strong solvent or replace the guard column.
Issue 2: Inaccurate Quantification in LC-MS/MS Analysis
Possible Cause
Troubleshooting Step
Ion Suppression or Enhancement
Evaluate the matrix effect by comparing the analyte response in the sample matrix to the response in a neat solution.[2] If significant matrix effects are observed, improve the sample clean-up procedure or use a suitable internal standard.[1]
Instability of Furosemide in the Autosampler
Furosemide can be unstable under certain conditions. Ensure the stability of the processed samples in the autosampler over the duration of the analysis.
Interference from Metabolites or Degradation Products
Check for the presence of known metabolites (e.g., Furosemide glucuronide) or degradation products (e.g., CSA) that may have similar mass transitions. Optimize the chromatography to separate these from the parent drug.[3]
How to enhance the stability of Furosemide for long-term storage and handling.
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of Furosemide for long-term storage and handling. Troubleshooting Guides Issue: Y...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of Furosemide for long-term storage and handling.
Troubleshooting Guides
Issue: Yellowing or Discoloration of Furosemide Solution
Question: My Furosemide solution has turned yellow. What is the cause and is it still usable?
Answer: A yellow discoloration indicates the degradation of Furosemide.[1] This is primarily caused by exposure to light, particularly UV radiation, which leads to photo-hydrolysis.[1][2] The main degradation products are 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol (FA).[1][2] It is strongly recommended not to use discolored solutions as the formation of degradation products reduces the bioavailability and potency of the active pharmaceutical ingredient (API).[1]
Question: How can I prevent the discoloration of my Furosemide solution?
Answer: To prevent photodegradation, always protect Furosemide solutions from light by using amber-colored vials or by wrapping the container with aluminum foil.[3][4][5] Storing solutions at controlled room temperature or under refrigeration as specified for the formulation can also help maintain stability.[3][6][7]
Issue: Precipitation or Crystallization in Furosemide Injection
Question: I observed precipitation in my refrigerated Furosemide injection. What should I do?
Answer: Refrigeration of Furosemide injections can sometimes lead to precipitation or crystallization.[7] This can often be resolved by allowing the solution to warm to room temperature or by gentle warming.[7] Once the precipitate has redissolved, the drug's stability is generally not affected.[7] However, always visually inspect the solution to ensure it is clear and free of particles before use.[6]
Question: Can the pH of my formulation affect Furosemide's solubility and lead to precipitation?
Answer: Yes, the pH of the solution is a critical factor for Furosemide's stability and solubility. Furosemide is a weak acid and is more soluble and stable in neutral to alkaline solutions (pH 7 to 10).[7][8][9] It is unstable in acidic conditions (pH below 5.5), which can lead to hydrolysis and precipitation.[7][8][9] Ensure your formulation maintains a suitable pH to prevent the drug from precipitating out of solution.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for Furosemide (solid and solution)?
A1: For solid Furosemide, store at controlled room temperature (20°C to 25°C or 68°F to 77°F) and protect from light.[5][10] For Furosemide solutions, storage conditions can vary depending on the formulation. Many parenteral solutions should be stored at controlled room temperature and protected from light.[7] Some compounded oral suspensions may require refrigeration at 4°C.[6][11] Always refer to the specific product's storage guidelines.
Q2: How does light exposure affect the stability of Furosemide?
A2: Furosemide is highly sensitive to light, especially UV radiation.[1][12] Exposure to light can cause photodegradation, leading to the formation of impurities and a loss of potency.[1][13] This is often visually indicated by a yellowing of the solution or solid.[1]
Q3: Is Furosemide stable at elevated temperatures?
A3: While some studies have shown Furosemide to be stable under simulated summer conditions (26 to 38°C) for up to 4 weeks, prolonged exposure to high temperatures can accelerate degradation.[7] Thermal degradation can occur, especially in acidic conditions.[3][14] It is best to store Furosemide within the recommended temperature ranges.
Formulation and Excipients
Q4: What types of excipients can enhance the stability of Furosemide?
A4: The choice of excipients is crucial for Furosemide stability. For oral suspensions, vehicles like Ora-Plus have shown superior stability compared to simple dextrose solutions.[9][11][15] For enhancing solubility and stability, complexation with cyclodextrins or the use of polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) in solid dispersions can be effective.[16] Hydrophilic diluents such as microcrystalline cellulose and corn starch, along with wetting agents like sodium lauryl sulfate, can improve dissolution in solid dosage forms.[17]
Q5: Are there any known incompatibilities of Furosemide with other drugs or common excipients?
A5: Yes, Furosemide is incompatible with acidic solutions and several drugs. It should not be mixed with solutions having a pH below 5.5.[7] Studies have shown physical incompatibility (precipitation) with amiodarone, cisatracurium, dobutamine, diltiazem, dopamine, esmolol, haloperidol, labetalol, midazolam, and urapidil.[18][19] It has been found to be compatible with sodium bicarbonate, heparin, insulin, morphine, and nitroglycerin, among others.[18][19]
Data on Furosemide Stability
Table 1: Stability of Furosemide in Different Storage Conditions
Protocol 1: Forced Degradation Study of Furosemide
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Preparation of Stock Solution: Prepare a stock solution of Furosemide in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).[12]
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
Dilute to a suitable concentration for analysis.
Alkaline Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period.[12]
Cool the solution to room temperature and neutralize with 0.1 N HCl.
Dilute to a suitable concentration for analysis.
Oxidative Degradation:
To an aliquot of the stock solution, add a known concentration of an oxidizing agent (e.g., 3-30% H₂O₂).[12]
Store the solution at room temperature for a specified duration (e.g., 24 hours).
Dilute to a suitable concentration for analysis.
Photolytic Degradation:
Expose a solution of Furosemide and a solid sample to a combination of fluorescent and UV light in a photostability chamber for a defined period, following ICH Q1B guidelines.[12]
Prepare a control sample protected from light.
Dissolve and dilute the samples to a suitable concentration for analysis.
Thermal Degradation:
Store solid Furosemide and a solution of Furosemide in an oven at a high temperature (e.g., 105°C) for a specified period.
Cool the samples and prepare solutions for analysis.
Analysis: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Furosemide
This protocol provides an example of an HPLC method suitable for separating Furosemide from its degradation products.
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[23]
Mobile Phase: A mixture of 0.1% acetic acid in water and acetonitrile (e.g., 60:40, v/v).[23]
Method development for the rapid analysis of Furosemide in biological samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the rapid analysis of Furosemide in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for Furosemide quantification in biological samples?A1: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.[1][2] HPLC is often chosen for its cost-effectiveness and availability, while LC-MS/MS offers superior sensitivity and selectivity, especially for complex matrices or when low detection limits are required.[2][3]
Q2: Which sample preparation method is best for my Furosemide analysis?A2: The choice depends on the biological matrix, the required limit of quantification (LOQ), and the analytical instrument.
Protein Precipitation (PPT): A simple, fast method suitable for plasma and whole blood, often used with LC-MS/MS.[4][5] Acetonitrile is a common precipitating agent.[4][6] However, it may lead to less clean extracts and potential matrix effects.[4]
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.[6][7] Ethyl acetate is a frequently used solvent for extracting Furosemide.[2][7] This method can be more time-consuming.
Solid-Phase Extraction (SPE): Provides the cleanest samples, minimizing matrix effects, and is suitable for both HPLC and LC-MS/MS.[1][8][9] It is often used for urine and plasma samples.[1][8]
Q3: What are the key stability considerations for Furosemide in biological samples?A3: Furosemide is known to be sensitive to light (photolabile) and unstable in acidic conditions.[10][11]
Storage: Samples should be protected from light and stored frozen, typically at -20°C or -78°C.[1][3] Furosemide has shown stability in frozen plasma for at least 113 days and in frozen urine for at least 204 days.[4] Dried blood spot samples have demonstrated stability for at least 161 days at -78°C.[3]
Sample Processing: To avoid degradation, it is recommended to prepare solutions in alkaline or neutral media and protect them from light during processing.[10]
Q4: What is a suitable internal standard (IS) for Furosemide analysis?A4: For LC-MS/MS methods, a stable isotope-labeled version of the analyte, such as Furosemide-d5, is the ideal internal standard.[1][3] For HPLC-UV or fluorescence methods, other drugs with similar chemical properties and retention times can be used, such as Diclofenac, Propranolol, or Ketoprofen.[6][12][13]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Poor Peak Shape (Tailing or Fronting)
1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with mobile phase.
1. Adjust mobile phase pH. Furosemide is an acidic drug, so a mobile phase with a pH around 3.0-5.5 is often used.[14][15] 2. Wash the column with a strong solvent or replace it if necessary. Use a guard column. 3. Ensure the final sample solvent is similar in composition and strength to the mobile phase.[16]
Low Analyte Recovery
1. Inefficient sample extraction. 2. Analyte degradation during processing. 3. Adsorption to container surfaces.
1. Optimize the extraction solvent, pH, and mixing time for LLE or SPE. For PPT, ensure the ratio of precipitant to sample is adequate.[4] 2. Protect samples from light at all stages.[11] Avoid highly acidic conditions. 3. Use silanized glassware or polypropylene tubes to minimize adsorption.
1. Ensure precise and consistent pipetting and timing for all extraction steps. Use an internal standard.[6] 2. Equilibrate the system thoroughly. Check for leaks and ensure the pump is delivering a stable flow. 3. Improve sample cleanup using SPE instead of PPT or LLE.[17] Modify chromatography to separate Furosemide from interfering components.
No Peak or Very Low Signal
1. Incorrect detector wavelength (HPLC-UV) or MS transition. 2. Furosemide degradation. 3. Sample injection failure.
1. Verify the UV detection wavelength (typically ~235 nm or 272 nm) or MS/MS transitions.[14][18] 2. Check sample storage conditions and handling procedures for light exposure and pH.[10][11] 3. Check the autosampler for proper function and ensure the injection loop is filled correctly.
Carryover (Peak in Blank Injection)
1. Contamination in the autosampler or injection port. 2. Strong analyte adsorption to the column.
1. Implement a rigorous needle wash protocol using a strong organic solvent.[3] 2. Inject several blank samples after a high-concentration sample. Modify the mobile phase to improve elution.
VAMS: Volumetric Absorptive Microsampling; DBS: Dried Blood Spot; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; PPT: Protein Precipitation; LLOQ: Lower Limit of Quantification; N/A: Not Available in search results.
Experimental Protocols & Workflows
Diagram 1: General Experimental Workflow
Caption: General workflow for Furosemide analysis in biological samples.
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
This protocol is adapted for plasma samples.
Pipette 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.
Add the internal standard solution.
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[4]
Vortex the mixture vigorously for 30 seconds.
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean tube or HPLC vial.
The sample is now ready for injection into the LC system. If needed, the supernatant can be evaporated and reconstituted in the mobile phase.[16]
Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
This protocol is adapted for plasma samples based on common procedures.[2][6]
Pipette 500 µL of plasma into a glass tube.
Add the internal standard solution.
Acidify the sample by adding a small volume (e.g., 50 µL) of a weak acid (e.g., 1M HCl) to reach a pH of ~3-4.
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate).[2][7]
Vortex for 1-2 minutes to ensure thorough mixing.
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
Transfer the upper organic layer to a new clean tube.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
Reconstitute the dried residue in 100-200 µL of the mobile phase.
Vortex briefly and transfer to an HPLC vial for analysis.
Protocol 3: Sample Preparation by Solid-Phase Extraction (SPE)
This protocol is a general guide for urine samples using a C18 cartridge.[1]
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not let the cartridge dry out.
Sample Loading: Dilute the urine sample (e.g., 10 µL of urine with 990 µL of water) and add the internal standard. Load the diluted sample onto the conditioned SPE cartridge.
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
Elution: Elute the Furosemide and internal standard from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in 100 µL of the mobile phase for analysis.
Troubleshooting Logic Diagram
Diagram 2: Troubleshooting Common Chromatographic Issues
Caption: A decision tree for troubleshooting common analytical issues.
Addressing peak tailing issues in the chromatographic analysis of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid.
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, with a specific focus on addressing peak ta...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid?
A1: Peak tailing is a phenomenon in chromatography where the tail end of a peak is broader than the front end, resulting in an asymmetrical peak shape.[1][2] This is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration, and compromised quantitative accuracy.[1][3] For an acidic compound like 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, peak tailing is a common issue that can affect the reliability of analytical results.
Q2: What are the primary causes of peak tailing for acidic compounds like 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid in reversed-phase HPLC?
A2: The most frequent causes of peak tailing for acidic analytes include:
Secondary Silanol Interactions: Unwanted interactions can occur between the acidic functional groups of the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][3][4][5] These interactions create multiple retention mechanisms, leading to peak distortion.[1]
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and un-ionized forms can exist simultaneously, causing peak broadening and tailing.[6][7]
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks.[3][8]
Column Contamination or Degradation: The accumulation of contaminants on the column or degradation of the column bed can disrupt the flow path and cause peak tailing.[3][8]
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[6][9]
Q3: How does the mobile phase pH specifically affect the peak shape of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid?
A3: 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid is an acidic compound. To achieve a symmetrical peak shape in reversed-phase HPLC, it is crucial to control its ionization state. By adjusting the mobile phase pH to be at least 2 pH units below the analyte's pKa, the compound will be in its neutral, un-ionized form.[10][11] This minimizes secondary interactions with the stationary phase and promotes a single retention mechanism, resulting in sharper, more symmetrical peaks.[3][10] Conversely, a higher pH will cause the analyte to ionize, increasing the likelihood of undesirable interactions and peak tailing.[7][12]
Q4: Can the choice of HPLC column influence peak tailing for this analysis?
A4: Absolutely. The choice of column is critical. For acidic compounds, using a modern, high-purity silica column that is well end-capped is highly recommended.[13][14] End-capping chemically neutralizes most of the residual silanol groups on the silica surface, significantly reducing the potential for secondary interactions that cause peak tailing.[4][13] Columns with a stationary phase designed to shield these residual silanols are also a good option.[6]
Q5: What are some immediate troubleshooting steps I can take if I observe peak tailing?
A5: If you encounter peak tailing, consider the following immediate actions:
Check and Adjust Mobile Phase pH: Ensure the pH is sufficiently low to keep the analyte in its un-ionized form.
Reduce Sample Concentration: Dilute your sample to see if the peak shape improves, which would indicate column overload.[8]
Flush the Column: If you suspect contamination, flush the column with a strong solvent.[8][9]
Inspect for System Leaks or Blockages: Check all fittings and tubing for any signs of leaks or blockages that could contribute to extra-column volume.[9]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
This guide provides a systematic approach to optimizing your mobile phase to mitigate peak tailing.
Troubleshooting Workflow for Mobile Phase Optimization
Caption: A logical workflow for troubleshooting peak tailing by optimizing mobile phase conditions.
Parameter
Recommended Range
Rationale
Mobile Phase pH
2.5 - 3.0
To ensure the acidic analyte is in its un-ionized form, minimizing secondary interactions.[3][4][14]
Buffer Concentration
10 - 50 mM
Sufficient concentration to maintain a stable pH and mask residual silanol activity.[13]
Additive (Optional)
0.1% Triethylamine (TEA)
Can be used to block active silanol sites, but may be unnecessary with modern columns.[13]
Guide 2: Addressing Column and System Issues
This guide focuses on troubleshooting hardware-related causes of peak tailing.
Experimental Workflow for Diagnosing Column and System Issues
Caption: A step-by-step workflow to identify and resolve column and HPLC system-related peak tailing.
Issue
Diagnostic Test
Corrective Action
Column Overload
Inject a diluted sample.
Reduce sample concentration or injection volume.[3][8]
If the new column resolves the issue, the old one is degraded.
Extra-Column Volume
Inspect tubing and connections.
Use shorter, narrower internal diameter tubing.[6][9]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment and Optimization
Objective: To determine the optimal mobile phase pH for symmetrical peak shape.
Methodology:
Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, and 7.0) using a suitable buffer (e.g., 20 mM potassium phosphate) and organic modifier (e.g., acetonitrile or methanol).
Equilibrate the HPLC system with the first mobile phase (pH 7.0) until a stable baseline is achieved.
Inject a standard solution of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid and record the chromatogram.
Sequentially switch to the mobile phases with decreasing pH, allowing for adequate equilibration time between each change.
Inject the standard solution and record the chromatogram for each pH level.
Analyze the resulting chromatograms, paying close attention to the peak tailing factor at each pH.
Objective: To assess if column overload is the cause of peak tailing.
Methodology:
Prepare a stock solution of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid at the highest concentration typically analyzed.
Create a series of dilutions from the stock solution (e.g., 1.0 mg/mL, 0.5 mg/mL, 0.1 mg/mL, and 0.05 mg/mL).
Using the optimized mobile phase from Protocol 1, inject a fixed volume (e.g., 10 µL) of each concentration, starting from the most dilute.
Record the chromatograms for each injection.
Analyze the peak shape and tailing factor for each concentration. A significant improvement in peak symmetry at lower concentrations indicates that column overload was a contributing factor.
Technical Support Center: Refinement of Crystallization Conditions for High-Purity Furosemide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Furosemide. Our goal...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Furosemide. Our goal is to help you achieve high purity and the desired crystal form in your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the crystallization of Furosemide.
Issue 1: Low Purity of Crystallized Furosemide
Q1: My final crystallized product has low purity. What are the common impurities and how can I remove them?
A1: Low purity in Furosemide can be due to process-related impurities, degradation products, or residual solvents.[1] Common process-related impurities include 4-chloro-5-sulfamoylanthranilic acid (Impurity A) and other synthesis byproducts.[2][3][4] Furosemide is also susceptible to degradation from light, heat, and moisture.[1][5]
Troubleshooting Steps:
Recrystallization: A primary method for purification is recrystallization. A refining process can involve dissolving the crude product in an alkaline solution (like sodium hydroxide or sodium carbonate), extracting with a solvent such as dichloromethane to remove less polar impurities, and then re-precipitating the Furosemide by acidifying the aqueous layer with hydrochloric or acetic acid.[6]
Solvent Selection: Choose a solvent system where Furosemide has high solubility at high temperatures and low solubility at low temperatures.[7] Acetone and methanol are good primary solvents.[8]
Washing: After filtration, wash the crystals with a cold solvent or an anti-solvent in which impurities are soluble but Furosemide is not.
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities, which helps in optimizing the purification strategy.[9]
Q2: I'm seeing an unknown peak in my HPLC analysis. What could it be?
A2: An unknown peak could be a newly formed process-related impurity or a degradation product. During Furosemide synthesis, various side reactions can occur, leading to unexpected byproducts.[4][10] For instance, an impurity designated as 'G' has been identified as 2,4-bis((furan-2-ylmethyl)amino)benzene sulfonamide in some processes.[4] It is crucial to characterize these unknown impurities using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to understand their origin and adjust the synthesis or purification process accordingly.[4]
Issue 2: Polymorphism and Crystal Form Control
Q3: I am not getting the desired crystal polymorph. How can I control the polymorphic outcome?
A3: Furosemide is known to exist in multiple polymorphic forms, with Form I being the most thermodynamically stable.[11][12] Forms II and III are metastable monotropes of Form I.[11][13] The formation of a specific polymorph is influenced by factors like solvent, supersaturation level, temperature, and cooling rate.[11]
Strategies for Polymorph Control:
Solvent Choice: The choice of solvent can direct the crystallization towards a specific polymorph. Studies have shown that pure Form I and Form II can be obtained from solution crystallization, while Form III is harder to isolate in a pure state.[11]
Slurry Conversion: To obtain the most stable form (Form I), you can perform a slurry experiment where a mixture of polymorphs is stirred in a solvent. Over time, the metastable forms will dissolve and recrystallize as the most stable form.[12]
Temperature and Supersaturation: Carefully controlling the temperature and the rate at which supersaturation is achieved can favor the nucleation and growth of a specific polymorph.[11]
Additives: The presence of certain polymers in the crystallization solution can influence polymorphic transformation. For example, using HPMC and MC in an aqueous solution has been shown to transform Form I to Form II.[14]
Q4: What are the key differences between Furosemide polymorphs?
A4: The different polymorphs of Furosemide arise from variations in the molecular conformation and the way the molecules are packed in the crystal lattice.[12] These differences in crystal structure can affect physicochemical properties such as solubility, dissolution rate, and stability.[15] While Form I is the most stable, metastable forms may exhibit different properties, such as faster dissolution, which can be advantageous in certain formulations.[14]
Issue 3: Poor Crystal Habit and Morphology
Q5: My Furosemide crystals are needle-shaped (acicular), which is causing problems with filtration and downstream processing. How can I change the crystal habit?
A5: An acicular crystal habit is a common issue that can be addressed by modifying the crystallization conditions. The goal is to encourage growth on different crystal faces to produce more equant (less elongated) crystals.[16]
Methods to Modify Crystal Habit:
Solvent System: Changing the solvent or using a mixture of solvents can alter the crystal habit.
Supersaturation Level: Lowering the level of supersaturation, for instance, by slowing down the cooling rate or the addition of an anti-solvent, can provide more controlled growth and potentially lead to better-shaped crystals.
Additives/Impurities: The presence of specific additives or even certain impurities can act as habit modifiers by adsorbing onto specific crystal faces and inhibiting their growth.[16]
pH Adjustment: Since Furosemide's solubility is pH-dependent, adjusting the pH of the crystallization medium can influence the supersaturation and crystal growth kinetics, thereby affecting the crystal habit.[5]
Issue 4: Solubility and Solvent Selection
Q6: What are the best solvents for dissolving Furosemide for crystallization?
A6: Furosemide is practically insoluble in water, especially at acidic to neutral pH.[5] Its solubility increases significantly in alkaline solutions.[5][8] For crystallization, organic solvents are typically used. Good solvents for Furosemide include acetone, methanol, and Dimethyl Sulfoxide (DMSO).[8][17] It is also soluble in alkali hydroxides.[8]
Q7: How does pH affect the solubility of Furosemide?
A7: Furosemide is a weak acid with a pKa of approximately 3.8.[5] Its aqueous solubility is highly dependent on pH.
In acidic conditions (pH < pKa) , it exists predominantly in its neutral, less soluble form.
In alkaline conditions (pH > pKa) , it forms a more soluble salt (anionic form).[5] This property is often exploited for purification, where Furosemide is dissolved in a basic solution and then precipitated by adding acid.[6]
Data Presentation
Table 1: Solubility of Furosemide in Various Solvents
Protocol 1: Cooling Crystallization for High-Purity Furosemide
This protocol aims to purify Furosemide by taking advantage of its temperature-dependent solubility.
Dissolution: In a suitable reaction vessel, dissolve the impure Furosemide in a minimum amount of a hot solvent (e.g., acetone or methanol). Heat the mixture gently to ensure complete dissolution.[20]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[20]
Cooling: Allow the hot, saturated solution to cool down slowly and without disturbance. Slow cooling generally promotes the formation of larger, more well-defined crystals. For faster crystallization, the vessel can be placed in an ice bath.[21]
Crystal Collection: Once crystallization appears complete, collect the crystals by vacuum filtration.
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities on the crystal surface.
Drying: Dry the purified crystals under vacuum at a suitable temperature to remove residual solvent.
Analysis: Analyze the purity of the final product using HPLC and characterize the polymorphic form using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).[22]
Protocol 2: Anti-solvent Crystallization of Furosemide
This method is useful when a suitable single solvent for cooling crystallization cannot be found.
Dissolution: Dissolve the impure Furosemide in a small volume of a "good" solvent in which it is highly soluble (e.g., DMSO, acetone).[8][17]
Anti-solvent Addition: Slowly add an "anti-solvent" (a solvent in which Furosemide is insoluble, e.g., water) to the solution with stirring.[22] The addition of the anti-solvent will reduce the overall solubility and induce crystallization.
Crystallization: Continue adding the anti-solvent until crystallization is complete. The rate of addition can affect crystal size and purity.
Equilibration: Allow the mixture to stir for a period to ensure complete crystallization and equilibration.
Crystal Collection, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol.
Analysis: Characterize the final product for purity and polymorphic form.[22]
Protocol 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for assessing the purity of Furosemide samples.
Standard and Sample Preparation:
Prepare a stock solution of a Furosemide reference standard of known purity in a suitable diluent (e.g., a mixture of acetonitrile and water).
Accurately weigh the crystallized Furosemide sample and dissolve it in the same diluent to achieve a similar concentration as the standard solution.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A mixture of an acidic buffer (e.g., 1% glacial acetic acid in water) and an organic solvent (e.g., acetonitrile) in a 50:50 v/v ratio.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 272 nm.
Injection Volume: 20 µL.
Analysis:
Inject the standard and sample solutions into the HPLC system.
Identify the Furosemide peak based on its retention time compared to the standard.
Calculate the purity of the sample by comparing the area of the Furosemide peak in the sample chromatogram to the total area of all peaks (Area Percent method) or by using the response factor of the standard (External Standard method).
Visualizations
Caption: Troubleshooting workflow for addressing low purity issues in Furosemide.
Caption: Decision tree for selecting a suitable crystallization method for Furosemide.
Caption: Diagram illustrating the relationship between Furosemide polymorphs.
Comparative analysis of the diuretic potency of Furosemide versus Torsemide and Bumetanide.
This guide provides a detailed comparative analysis of three prominent loop diuretics: Furosemide, Torsemide, and Bumetanide. Tailored for researchers, scientists, and drug development professionals, this document delves...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparative analysis of three prominent loop diuretics: Furosemide, Torsemide, and Bumetanide. Tailored for researchers, scientists, and drug development professionals, this document delves into their mechanism of action, pharmacokinetic profiles, relative potency, and the experimental protocols used for their evaluation.
Mechanism of Action
Furosemide, Torsemide, and Bumetanide are classified as loop diuretics, exerting their effects primarily in the thick ascending limb of the Loop of Henle.[1] Their fundamental mechanism involves the inhibition of the sodium-potassium-chloride (Na+/K+/2Cl-) cotransporter, known as NKCC2, located on the luminal membrane of the epithelial cells.[1][2] By competing for the chloride binding site on this symporter, these drugs block the reabsorption of sodium, potassium, and chloride from the tubular fluid back into the bloodstream.[2]
This inhibition leads to several downstream effects:
Increased Natriuresis and Diuresis: As a significant portion (20-30%) of filtered sodium chloride is normally reabsorbed in this segment, its blockage results in a potent increase in sodium excretion (natriuresis) and, consequently, water excretion (diuresis).[1]
Disruption of Medullary Hypertonicity: The reabsorption of these ions is crucial for creating a hypertonic renal medulla. By preventing this, loop diuretics reduce the osmotic gradient necessary for water reabsorption in the collecting ducts, further increasing urine output.[2]
Increased Excretion of Other Ions: These drugs also inhibit the reabsorption of magnesium and calcium in the thick ascending limb.[2]
All loop diuretics must reach the tubular lumen to be effective. Since they are highly bound to serum proteins and not readily filtered at the glomerulus, they are actively secreted into the proximal convoluted tubule by organic anion transporters.[1][2]
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid Quantification
This guide provides a comprehensive comparison of a novel Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, a primar...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of a novel Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, a primary metabolite and known impurity of the diuretic drug Furosemide.[1] The performance of this novel method is objectively compared against established analytical techniques, supported by experimental data to guide researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
The accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and ensuring product safety.[1][2] This document outlines detailed experimental protocols and presents a direct comparison of key validation parameters, including linearity, sensitivity, accuracy, and precision.
Experimental Protocols
Detailed methodologies for the novel LC-MS/MS method and two alternative published methods are provided below.
Novel LC-MS/MS Method (Hypothetical)
This novel method is designed for high-throughput analysis in human plasma, emphasizing minimal sample preparation and enhanced sensitivity.
1. Sample Preparation (Protein Precipitation):
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (Furosemide-d5).
Vortex the mixture for 1 minute to precipitate proteins.
Centrifuge at 12,000 x g for 10 minutes.
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
System: UHPLC System
Column: C18 Column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid: Precursor Ion (m/z) 329.0 -> Product Ion (m/z) 285.0
Furosemide-d5 (Internal Standard): Precursor Ion (m/z) 334.0 -> Product Ion (m/z) 206.0[3]
Alternative Method 1: UHPLC-MS/MS in Infant Urine[3]
This method was developed for the quantification of furosemide (the parent drug, chemically identical to the analyte of interest for MS/MS fragmentation) in low-volume infant urine samples.
1. Sample Preparation (Solid-Phase Extraction):
Utilizes a solid-phase extraction protocol for sample clean-up from a 10 µL urine sample.[3]
The following tables summarize the quantitative performance of the novel LC-MS/MS method against the selected alternatives. Adherence to regulatory guidelines from bodies like the FDA and EMA is crucial for method validation, ensuring data reliability and consistency.[5]
Table 1: Methodological and Chromatographic Parameters
Cross-validation of Furosemide's bioactivity across different experimental models.
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive cross-validation of the bioactivity of Furosemide, a potent loop diuretic, across various experimental models. By object...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the bioactivity of Furosemide, a potent loop diuretic, across various experimental models. By objectively comparing its performance with alternatives and presenting supporting experimental data, this document aims to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Furosemide is a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1] Its primary mechanism of action is the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[1][2][3] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water.[1][2] This guide delves into the experimental evidence that validates Furosemide's bioactivity, offering a comparative analysis against other diuretics and detailing the protocols for key assays.
Comparative Bioactivity: Furosemide vs. Other Diuretics
The efficacy of Furosemide has been extensively studied in comparison to other loop diuretics, such as Torsemide and Bumetanide, as well as diuretics from other classes like hydrochlorothiazide and mercaptomerin. These studies highlight differences in potency, bioavailability, and clinical outcomes.
Similar mortality and heart failure readmission rates compared to Furosemide.[1]
Torsemide
2-4
~80-100%
No significant difference in all-cause mortality compared to Furosemide.[1]
Hydrochlorothiazide
-
-
An 80 mg oral dose of Furosemide produced a natriuretic response equivalent to a 100 mg oral dose of hydrochlorothiazide over 24 hours in edematous patients.[4]
Mercaptomerin
-
-
An 80 mg oral dose of Furosemide produced a natriuretic response equivalent to a 2.0 c.c. (80 mg of mercury) intramuscular dose of mercaptomerin over 24 hours in edematous patients.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols are crucial. The following sections outline methodologies for key in vivo and in vitro assays used to evaluate Furosemide.
In Vivo Diuretic Activity in Rats (Lipschitz Test)
This standardized test evaluates the diuretic activity of a substance by measuring urine output and electrolyte excretion in rats.[1][5]
Principle: To compare the urine output and electrolyte content of a test group treated with the substance against a control group and a group treated with a standard diuretic.[1]
Animal Model: Male Wistar or Sprague-Dawley rats weighing 150-200g are typically used.[1][5] The animals are fasted overnight with free access to water.[1]
Procedure:
Grouping: Animals are divided into control, standard (e.g., Furosemide), and test groups.[1]
Hydration: All rats are hydrated with normal saline (0.9% NaCl) at a dose of 25 mL/kg body weight, administered orally.[1]
Drug Administration: The test compound, standard diuretic, or vehicle (for the control group) is administered.
Urine Collection: Rats are placed in individual metabolic cages to separate urine and feces. Urine is collected for a period of 5 to 24 hours.[1]
Analysis: The total volume of urine is measured. The concentrations of sodium, potassium, and chloride ions are determined using a flame photometer or ion-selective electrodes.[1]
Evaluation: Diuretic activity is assessed by comparing the urine volume and electrolyte excretion of the test group to the control and standard groups.[1]
In Vitro NKCC2 Inhibition Assay
This assay quantitatively measures a compound's ability to inhibit the Na+-K+-2Cl- cotransporter.[5]
Principle: To determine the concentration of an inhibitor that causes 50% inhibition (IC50) of the NKCC2 transporter activity, often by measuring the uptake of a radioactive tracer.[1]
Cell Model: A suitable cell line expressing the NKCC1 or NKCC2 transporter, such as HEK-293 cells transfected with the transporter, is used.[1][5]
Procedure:
Cell Culture: Cells are cultured to confluence in an appropriate medium.[1]
Inhibitor Incubation: Cells are incubated with varying concentrations of the test compound (e.g., Furosemide) to allow binding to the transporter.[1]
Tracer Addition: A radioactive tracer, such as ⁸⁶Rb⁺ (as a surrogate for K⁺), is added to initiate the uptake assay.
Uptake Measurement: After a specific incubation time, the uptake of the tracer is stopped, and the intracellular radioactivity is measured.
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control (no inhibitor), and the IC50 value is determined.[1]
Signaling Pathways and Experimental Workflow
Furosemide's Mechanism of Action
Furosemide's primary therapeutic effect is achieved through the inhibition of the NKCC2 cotransporter in the thick ascending limb of the loop of Henle. This action disrupts the reabsorption of sodium, potassium, and chloride ions, leading to increased water excretion.[2][3][6]
Caption: Furosemide inhibits the NKCC2 cotransporter, reducing ion and water reabsorption in the kidney.[1]
General Experimental Workflow for Bioactivity Assessment
The evaluation of Furosemide's bioactivity, or that of its analogs, typically follows a structured workflow from in vitro screening to in vivo validation and clinical trials.
Caption: A typical workflow for assessing the bioactivity of diuretic compounds from the lab to the clinic.
Additional Bioactivities and Considerations
Beyond its primary diuretic effect, Furosemide has been observed to exhibit other bioactivities. For instance, some studies suggest it can stimulate the synthesis of prostaglandins, which contributes to its vasodilatory effects and an increase in renal blood flow.[1][3] It is also important to note that the oral bioavailability of Furosemide is highly variable, ranging from 10% to 100%.[1][3] This variability can impact its clinical efficacy and is a key consideration in drug development and patient management. Furthermore, research has explored Furosemide's potential in other areas, such as its ability to reverse multidrug resistance in bladder cancer cells in vitro.[7] However, some studies in animal models of heart failure have suggested that Furosemide may elevate inflammatory and stress-regulating proteins in heart tissue.[8]
Conclusion
This guide provides a comparative overview of Furosemide's bioactivity across different experimental models. The data presented, from in vitro assays to clinical trials, consistently validates its potent diuretic effect through the inhibition of the NKCC2 cotransporter. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the field. Understanding the comparative efficacy and pharmacokinetic variability of Furosemide and its alternatives is essential for the continued development of effective diuretic therapies.
Head-to-head comparison of different synthetic routes for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid.
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the primary synthetic methodologies for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, a key aryl sulfonamide deri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic methodologies for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, a key aryl sulfonamide derivative. The synthesis of this compound, also known as 4-chlorosalicylic acid-5-sulfonamide, is critical for various research and development applications.[1] This document outlines the most direct and established synthetic pathway, presenting experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process optimization.
Primary Synthetic Pathway: From 4-Chlorosalicylic Acid
The most prominent and logical synthetic route to 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid commences with the commercially available precursor, 4-chlorosalicylic acid. This pathway is a two-step process involving an initial chlorosulfonation reaction followed by ammonolysis.
Logical Workflow of the Primary Synthetic Route
Caption: Synthesis of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid.
Comparative Data of the Synthetic Route
The following table summarizes the key parameters for the synthesis of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid via the chlorosulfonation of 4-chlorosalicylic acid.
Parameter
Step 1: Chlorosulfonation
Step 2: Ammonolysis
Overall
Starting Material
4-Chlorosalicylic Acid
4-Chloro-5-chlorosulfonyl-2-hydroxybenzoic Acid
4-Chlorosalicylic Acid
Key Reagents
Chlorosulfonic Acid
Aqueous Ammonia
-
Solvent
None (excess reagent)
Water
-
Reaction Temperature
130-150°C (analogous reaction)
Cooled, then room temperature
-
Reaction Time
1-6 hours (analogous reaction)
Several hours
-
Product
4-Chloro-5-chlorosulfonyl-2-hydroxybenzoic Acid
4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid
4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid
Typical Purity
Crude intermediate
>96% after recrystallization
>96%
Melting Point
-
251-256 °C (decomposes)
251-256 °C (decomposes)
Experimental Protocols
The following protocols are representative procedures based on established methods for analogous chemical transformations.
Step 1: Synthesis of 4-Chloro-5-chlorosulfonyl-2-hydroxybenzoic Acid (Chlorosulfonation)
This procedure outlines the introduction of a chlorosulfonyl group onto the 4-chlorosalicylic acid ring.
Materials:
4-Chlorosalicylic Acid (1 mole equivalent)
Chlorosulfonic Acid (4-10 mole equivalents)
Procedure:
In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, carefully add chlorosulfonic acid.
Cool the flask in an ice-water bath to maintain a temperature of approximately 12-15°C.
Gradually add 4-chlorosalicylic acid to the stirred chlorosulfonic acid. The rate of addition should be controlled to manage the evolution of hydrogen chloride gas.
After the addition is complete, remove the cooling bath and heat the reaction mixture. Based on analogous procedures for similar substrates, a temperature of 130-150°C for 1-6 hours is suggested to ensure complete reaction.[2]
Monitor the reaction until the evolution of hydrogen chloride gas ceases.
Cool the reaction mixture to room temperature.
In a separate large beaker containing a stirred mixture of crushed ice and water, slowly and carefully pour the reaction mixture to quench the excess chlorosulfonic acid. This step should be performed in a well-ventilated fume hood.
The solid product, 4-Chloro-5-chlorosulfonyl-2-hydroxybenzoic Acid, will precipitate.
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
The crude, moist product is typically used directly in the subsequent step without extensive drying.
Step 2: Synthesis of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid (Ammonolysis)
This procedure details the conversion of the intermediate sulfonyl chloride to the final sulfonamide product.
In a suitable reaction vessel, add the crude, moist 4-Chloro-5-chlorosulfonyl-2-hydroxybenzoic Acid.
Cool the vessel in an ice bath and slowly add an excess of concentrated aqueous ammonia with stirring. A significant excess of ammonia is used to react with the sulfonyl chloride and neutralize the resulting hydrochloric acid.
After the addition is complete, continue stirring the mixture at a low temperature for a period, then allow it to warm to room temperature and stir for several hours to ensure the completion of the reaction.
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the crude 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid.
Collect the crude product by filtration and wash with water.
Purify the product by recrystallization from a suitable solvent system (e.g., an ethanol-water mixture) to obtain the final product with a purity of >96%.
Alternative Synthetic Considerations
While the pathway from 4-chlorosalicylic acid is the most direct, other patented syntheses for structurally related compounds, such as 2,4-dichloro-5-sulfamoylbenzoic acid, start from different precursors like 2,4-dichlorobenzoic acid or 2,4-dichloro-trichlorobenzyl chloride.[2][3] These routes, however, involve more steps and harsher conditions, and would require additional modifications to introduce the 2-hydroxy group, making them less efficient for the synthesis of the target molecule.
In vivo studies comparing the efficacy of various Furosemide formulations.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various furosemide formulations. By summarizing key experimental data and outlini...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various furosemide formulations. By summarizing key experimental data and outlining detailed methodologies, this document serves as a valuable resource for understanding the impact of formulation strategies on the therapeutic efficacy of this widely used diuretic.
Furosemide, a potent loop diuretic, is a cornerstone in the management of edema and hypertension. However, its poor aqueous solubility and variable oral bioavailability present significant challenges in formulation development. This guide delves into in vivo studies that have explored diverse formulation approaches aimed at enhancing the dissolution, absorption, and ultimately, the clinical utility of furosemide. The following sections present a comparative analysis of these formulations, supported by quantitative data and detailed experimental protocols.
Pharmacokinetic and Pharmacodynamic Comparisons
The in vivo efficacy of different furosemide formulations is primarily assessed through pharmacokinetic parameters, which describe the drug's journey through the body, and pharmacodynamic parameters, which measure the drug's therapeutic effect. Key pharmacokinetic metrics include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), which is indicative of overall drug exposure and bioavailability. The primary pharmacodynamic measure for furosemide is its diuretic and natriuretic effect, quantified by urine output and sodium excretion.
Oral Formulations: Bioavailability and Diuretic Effects
The oral route is the most common for furosemide administration, making the optimization of oral dosage forms a key area of research. Studies have compared conventional tablets, oral solutions, and advanced formulations such as nanosuspensions and self-nanoemulsifying drug delivery systems (SNEDDS).
A study in healthy male volunteers compared a brand-name furosemide tablet with a generic version. The results indicated that the generic formulation was significantly less bioavailable, with a lower Cmax, AUC, and urinary recovery of the drug.[1] Another study in humans found that while a furosemide solution led to a faster Tmax compared to tablets with different dissolution rates, the overall bioavailability was not significantly different, suggesting that in vitro dissolution may not always predict in vivo performance.[2]
Advanced formulation strategies have shown promise in overcoming the limitations of conventional tablets. A study in mice demonstrated that a furosemide nanosuspension significantly increased Cmax and AUC by approximately 233% and 266%, respectively, leading to a 2.3-fold increase in oral bioavailability compared to the pure drug powder.[3][4] Similarly, a study in rats showed that a nanosuspension formulation resulted in 1.38-fold and 1.68-fold increases in AUC and Cmax, respectively, compared to the pure drug.[5] Orally disintegrating tablets containing furosemide nanoparticles also showed a significantly faster onset of diuretic action in rats compared to the untreated drug.[6]
Self-nanoemulsifying drug delivery systems (SNEDDS) have also been investigated to improve furosemide's oral bioavailability. An in vivo study in mice compared a liquid SNEDDS (L-SEDDS-FSM) with a solid SNEDDS (S-SEDDS-FSM). The L-SEDDS-FSM produced a rapid and high urine output, while the S-SEDDS-FSM led to a more gradual and sustained diuretic effect.[7][8][9] This suggests that SNEDDS can not only enhance absorption but also allow for modulation of the drug release profile.
The following table summarizes the key pharmacokinetic and pharmacodynamic data from in vivo studies comparing various oral furosemide formulations.
Formulation Comparison
Animal Model
Key Pharmacokinetic Findings
Key Pharmacodynamic Findings
Reference
Brand-Name vs. Generic Tablet
Humans
Generic had up to 66% lower Cmax and 52% lower AUC.
Pharmacodynamic differences were significant at the 10% level.
For rapid and potent diuresis, furosemide is often administered intravenously. Studies have explored whether the method of intravenous administration—a single bolus injection versus a continuous infusion—affects efficacy. A prospective randomized cross-over trial in patients with chronic renal insufficiency found that a continuous intravenous infusion of furosemide resulted in a significantly better natriuretic and diuretic effect compared to a bolus administration of the same dose.[10]
Administration Route Comparison
Patient Population
Key Findings
Reference
Continuous IV Infusion vs. Bolus IV Injection
Patients with Chronic Renal Insufficiency
Continuous infusion led to significantly higher urine volume and sodium excretion.
The following sections provide an overview of the methodologies employed in the cited in vivo studies.
Bioavailability and Pharmacokinetic Studies in Humans
Study Design: Typically, these are randomized, crossover studies. This design is advantageous as each subject serves as their own control, minimizing inter-individual variability.
Subjects: Healthy adult male volunteers are commonly recruited.
Procedure:
Subjects undergo an overnight fast.
A single dose of the furosemide formulation (e.g., 40 mg tablet or solution) is administered.
Blood samples are collected at predetermined time points over a period of up to 24 hours.
Urine is also collected over 24 hours.
A washout period of at least one week separates the different treatment periods.
Plasma and urine samples are analyzed for furosemide concentration using a validated analytical method, such as high-performance liquid chromatography (HPLC).
Diuretic Activity Studies in Rodents
Animal Model: Male Wistar or Sprague-Dawley rats, or mice, are commonly used.
Procedure:
Animals are typically fasted overnight with free access to water.
The animals are hydrated with normal saline (0.9% NaCl) administered orally.
The test formulation (e.g., furosemide nanosuspension) or control (vehicle or pure drug) is administered orally or via another relevant route.
The animals are placed in metabolic cages that allow for the separate collection of urine and feces.
Urine is collected over a specified period (e.g., 4, 6, or 24 hours).
The total volume of urine is measured.
Urine samples are often analyzed for electrolyte content (e.g., sodium, potassium) using methods like flame photometry.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the in vivo studies described.
Caption: Workflow for a human bioavailability study comparing two furosemide formulations.
Caption: Workflow for a diuretic activity study of furosemide formulations in rodents.
Signaling Pathway of Furosemide's Diuretic Action
Furosemide exerts its diuretic effect by acting on the thick ascending limb of the loop of Henle in the kidney. The following diagram illustrates the mechanism of action at the cellular level.
Caption: Mechanism of action of Furosemide on the Na-K-2Cl cotransporter.
Unveiling the Molecular Target of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid Through Site-Directed Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of experimental approaches to confirm the molecular target of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, commonl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of experimental approaches to confirm the molecular target of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, commonly known as the loop diuretic furosemide. By leveraging site-directed mutagenesis, researchers can definitively identify the binding site and elucidate the mechanism of action of this and other related compounds. This document outlines the experimental data, detailed protocols, and logical frameworks necessary for such investigations.
Executive Summary
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid (furosemide) primarily targets the Na-K-Cl cotransporter (NKCC), a membrane protein crucial for ion transport. There are two main isoforms, NKCC1, which is widely distributed, and NKCC2, which is found predominantly in the kidney.[1][2] Furosemide inhibits both isoforms by competing with chloride for its binding site on the transporter protein.[3] This guide details how site-directed mutagenesis has been employed to pinpoint the specific amino acid residues within the NKCC protein that are critical for furosemide binding, thereby confirming it as the direct molecular target.
Comparative Analysis of Inhibitor Potency
The inhibitory effects of furosemide and other loop diuretics on NKCC isoforms can be quantified by determining their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). Lower values indicate higher potency. The following table summarizes the inhibitory potency of furosemide and alternative compounds against wild-type NKCC1 and NKCC2.
Confirming the Molecular Target with Site-Directed Mutagenesis
Site-directed mutagenesis allows for the targeted alteration of specific amino acids in a protein. By mutating residues suspected to be involved in drug binding and observing a subsequent change in inhibitor affinity, a direct interaction can be confirmed. Studies on the transmembrane domain 3 (TM3) of human NKCC1 have been instrumental in identifying the furosemide binding pocket.[4][8]
The table below presents data from a scanning mutagenesis study, demonstrating the impact of specific mutations on the binding affinity of furosemide. A significant change in the inhibitor constant (Ki) upon mutation provides strong evidence for the involvement of that residue in binding.
Mutation
Location
Effect on Furosemide Affinity (Relative to Wild-Type Ki of 4.2 µM)
This protocol describes a common method for introducing point mutations into a plasmid containing the target gene (e.g., SLC12A1 for NKCC2 or SLC12A2 for NKCC1).
a. Primer Design:
Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center.
The melting temperature (Tm) should be ≥ 78°C. Use the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is primer length).[9]
Ensure the mutation is flanked by at least 10-15 bases of correct sequence on both sides.[10]
b. PCR Amplification:
Set up a PCR reaction containing the template DNA plasmid, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.
A typical cycling protocol is:
Initial denaturation: 95°C for 30 seconds.
12-18 cycles of:
Denaturation: 95°C for 30 seconds.
Annealing: 55°C for 1 minute.
Extension: 68°C for 1 minute/kb of plasmid length.
Following PCR, digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA. Incubate at 37°C for 1-2 hours.[9][12]
d. Transformation:
Transform the DpnI-treated, newly synthesized mutated plasmids into competent E. coli cells.
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.
e. Verification:
Isolate plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.
NKCC Functional Assay (⁸⁶Rb⁺ Influx Assay)
This assay measures the activity of the NKCC transporter by quantifying the uptake of radioactive Rubidium (⁸⁶Rb⁺), a potassium congener.
a. Cell Culture and Transfection:
Culture a suitable cell line (e.g., HEK-293) and transfect them with either the wild-type or mutant NKCC construct.[4]
Select for stably expressing cells using an appropriate antibiotic.
b. Assay Procedure:
Activation: Pre-incubate the cells in a Cl⁻-free, hypotonic medium for 30 minutes to activate the NKCC transporters.[7]
Inhibitor Incubation: Add varying concentrations of furosemide or other inhibitors to a medium containing 20 mM Cl⁻ and incubate for 15-20 minutes.[4][7]
Flux Measurement: Initiate ion flux by adding a solution containing ⁸⁶Rb⁺. After a short incubation period (e.g., 1 minute), terminate the uptake by washing the cells with an ice-cold, stop solution.
Quantification: Lyse the cells and measure the intracellular ⁸⁶Rb⁺ using a scintillation counter.
c. Data Analysis:
Calculate the rate of ⁸⁶Rb⁺ influx at each inhibitor concentration.
Plot the influx rate against the inhibitor concentration and fit the data to a single-site binding model to determine the IC50 or Ki value.[4]
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental logic and the biological context, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for confirming the molecular target of furosemide.
Caption: Signaling pathway of furosemide action on NKCC2 and the effect of mutagenesis.
Inter-laboratory comparison of analytical methods for Furosemide quantification.
A Comparative Guide to Analytical Methods for Furosemide Quantification For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of common analytical methods for the qua...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to Analytical Methods for Furosemide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of Furosemide, a potent loop diuretic widely used in clinical practice. The performance of Titrimetry, Ultraviolet-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are evaluated based on experimental data from various studies. This document aims to assist researchers and analytical scientists in selecting the most appropriate method for their specific application, whether for quality control of pharmaceutical formulations or for pharmacokinetic studies in biological matrices.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the key performance characteristics of the different analytical methods for Furosemide quantification.
100 pg/mL (in plasma), 0.100 µg/mL (in urine)[8], 2.5 ng/mL (in whole blood)[10]
Experimental Protocols
Titrimetric Method
This method is a classical analytical technique based on the acidic nature of the Furosemide molecule, allowing for its titration with a strong base.
Principle: Furosemide is a weak acid and can be assayed by an aqueous acid-base titration with a strong alkali like sodium hydroxide.[13] The use of a protophilic solvent such as dimethylformamide enhances the acidity of Furosemide, facilitating its titration.[13]
Accurately weigh about 0.5 g of the Furosemide sample.[14]
Dissolve the sample in 40 mL of dimethylformamide.[13][14]
Add a few drops of bromothymol blue indicator to the solution.
Titrate the solution with standardized 0.1 M NaOH until the color changes from yellow to blue.[14][15]
Perform a blank titration using the same quantity of solvent and indicator, and make necessary corrections.[14]
The percentage purity of Furosemide in the sample is calculated using the titration results.
UV-Visible Spectrophotometry
This method is based on the principle that Furosemide absorbs ultraviolet radiation at a specific wavelength.
Principle: Furosemide exhibits maximum absorbance at a specific wavelength in the UV region, which is proportional to its concentration. The quantification is based on Beer-Lambert's law.[12]
0.1 N Sodium Hydroxide (NaOH) solution[1][2] or water[11] as a solvent.
Procedure:
Preparation of Standard Stock Solution: Accurately weigh and dissolve a specific amount of Furosemide reference standard in the chosen solvent (e.g., 0.1 N NaOH) to obtain a stock solution of known concentration (e.g., 500 ppm).[1]
Determination of Absorption Maximum (λmax): Scan a diluted standard solution of Furosemide (e.g., 8 µg/mL) in the UV range of 200-400 nm to determine the wavelength of maximum absorbance. The reported λmax for Furosemide is around 228 nm[1], 229 nm[2], 271 nm[13], 276 nm[11], or 277 nm[3][12] depending on the solvent used.
Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to obtain standard solutions of different concentrations (e.g., 1-10 µg/mL).[1] Measure the absorbance of each standard solution at the determined λmax using the solvent as a blank. Plot a graph of absorbance versus concentration to generate a calibration curve.
Sample Analysis: Prepare a solution of the Furosemide sample with a concentration falling within the range of the calibration curve. Measure the absorbance of the sample solution at the λmax. The concentration of Furosemide in the sample can be determined from the calibration curve.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the separation and quantification of Furosemide.
Principle: The method separates Furosemide from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated Furosemide is then detected and quantified by a UV detector.
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a buffer solution (e.g., 0.01M KH2PO4, pH 5.5) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 70:30 v/v).[5] Another example is a mixture of 1% glacial acetic acid and acetonitrile (50:50 v/v).[6][7] Degas the mobile phase before use.
Standard Solution Preparation: Prepare a stock solution of Furosemide reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[5] Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.5 to 50 µg/mL).[5]
Sample Preparation: For tablets, an appropriate amount of powdered tablets is extracted with a suitable solvent (e.g., 0.1N sodium hydroxide), centrifuged, and the supernatant is diluted with the mobile phase.[16]
Chromatographic Conditions: Set the HPLC system with the following parameters (example):
Column: Waters Spherisorb ODS2 C18 (250x4.6 mm, 5 µm)[5]
Mobile Phase: 0.01M KH2PO4 (pH 5.5) and methanol (70:30 v/v)[5]
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for Furosemide is recorded (e.g., around 7.0 min).[5] The concentration of Furosemide in the sample is determined by comparing its peak area with the peak areas of the standard solutions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique, particularly suitable for the quantification of Furosemide in complex biological matrices at very low concentrations.
Principle: This method combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. After separation on the HPLC column, the analyte is ionized, and the mass spectrometer detects and quantifies the specific ions of Furosemide.
Apparatus:
UHPLC or HPLC system
Tandem mass spectrometer (e.g., Xevo TQ Absolute)
Solid-phase extraction (SPE) cartridges for sample preparation[8]
Formic acid or ammonium acetate for mobile phase modification[8]
Water (LC-MS grade)
Procedure (Example for biological samples):
Sample Preparation (Protein Precipitation or SPE): For plasma samples, protein precipitation can be performed by adding acetonitrile. For urine samples, solid-phase extraction (SPE) is often used for sample clean-up and concentration.[8]
Standard and QC Sample Preparation: Spike known amounts of Furosemide and the internal standard into the blank biological matrix (e.g., plasma or urine) to prepare calibration curve standards and quality control (QC) samples.
LC-MS Conditions (Example):
LC System: ACQUITY Premier UPLC System
Mass Spectrometer: Xevo TQ Absolute Tandem Quadrupole Mass Spectrometer
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Furosemide and its internal standard.[8]
Analysis: Inject the prepared samples into the LC-MS system. The peak area ratio of Furosemide to the internal standard is used to construct a calibration curve and quantify the Furosemide concentration in the unknown samples.
Mandatory Visualization
Caption: General workflow for inter-laboratory comparison of Furosemide quantification methods.
Caption: Relationship between analytical methods and their key performance parameters.
A comparative study of the metabolic pathways of Furosemide in different species.
For the discerning researcher and drug development professional, this guide offers an in-depth comparative analysis of the metabolic pathways of Furosemide in humans, rats, dogs, and horses. By elucidating species-specif...
Author: BenchChem Technical Support Team. Date: December 2025
For the discerning researcher and drug development professional, this guide offers an in-depth comparative analysis of the metabolic pathways of Furosemide in humans, rats, dogs, and horses. By elucidating species-specific biotransformation, we provide crucial data to inform preclinical studies and enhance the predictive value of animal models in drug development.
Furosemide, a potent loop diuretic, undergoes diverse metabolic transformations that vary significantly across different species. Understanding these differences is paramount for accurate interpretation of pharmacokinetic and pharmacodynamic data. This guide synthesizes experimental findings to present a clear, comparative overview of Furosemide metabolism, complete with quantitative data, detailed experimental protocols, and visual pathway representations.
Comparative Analysis of Furosemide Metabolism
The primary metabolic routes for Furosemide are glucuronidation and, to a lesser extent, oxidation via cytochrome P450 (CYP) enzymes. The major metabolite across most species is Furosemide-1-O-acyl-glucuronide, a direct conjugate of the parent drug's carboxylic acid group. However, the extent of this and other metabolic pathways, along with the specific enzymes involved, demonstrates notable interspecies variability.
Quantitative Comparison of Furosemide Metabolites
The following table summarizes the quantitative data on the excretion of Furosemide and its major metabolites in urine and bile across different species.
Species
Matrix
Unchanged Furosemide (%)
Furosemide Glucuronide (%)
Other Metabolites (%)
Notes
Human
Urine
50 - 70
10 - 20
< 2
"Other" primarily refers to 4-chloro-5-sulfamoylanthranilic acid (CSA), which may be an analytical artifact.
Rat
Bile
Variable
12.8 ± 1.8
52.0 ± 9.0
"Other" includes a γ-ketocarboxylic acid metabolite (22.1 ± 3.3%), an N-dealkylated metabolite (21.1 ± 2.9%), and a glutathione conjugate (8.8 ± 2.8%)[1].
Dog
Urine
~80
1 - 14
< 20
"Other" includes saluamine (CSA)[2]. Glucuronidation does not occur in the liver[3].
Horse
Urine
Major portion
Not Quantified
Not Quantified
Primarily excreted unchanged. Detailed metabolite profile is not well-characterized.
Elucidating the Metabolic Pathways
The biotransformation of Furosemide involves a series of enzymatic reactions that differ in their prominence among the species studied.
Human Metabolism:
In humans, the kidneys are the primary site of Furosemide metabolism, where it is conjugated with glucuronic acid[4][5]. The UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A9, are the key players in the formation of Furosemide glucuronide[6]. A minor metabolite, 4-chloro-5-sulfamoylanthranilic acid (CSA), has been reported, though its presence is debated and may be a result of analytical procedures[7][8].
Rat Metabolism:
Rats exhibit a more complex metabolic profile for Furosemide. In addition to glucuronidation, a significant portion of the drug undergoes oxidative metabolism in the liver, mediated by cytochrome P450 enzymes[9]. Specifically, CYP2C11, CYP2E1, CYP3A1, and CYP3A2 have been implicated in the formation of a γ-ketocarboxylic acid metabolite and an N-dealkylated metabolite[1]. Biliary excretion of metabolites is a major elimination route in rats[9][10][11].
Dog Metabolism:
In dogs, Furosemide is primarily excreted unchanged in the urine[2]. A smaller fraction undergoes glucuronidation, a process that notably occurs outside the liver[3]. The metabolite saluamine (CSA) has also been identified in canine urine[2][12]. While specific UGT enzymes involved in Furosemide glucuronidation in dogs have not been fully elucidated, studies on other drugs suggest the presence of a range of UGT1A enzymes[9][13][14].
Horse Metabolism:
The metabolic profile of Furosemide in horses is the least characterized among the species in this comparison. The majority of the drug is excreted in the urine as the parent compound[1][2][15][16][17][18][19][20][21][22]. While the presence of cytochrome P450 enzymes in horses is well-documented, their specific role in Furosemide metabolism remains to be fully investigated[6][15][23].
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the known metabolic pathways of Furosemide in humans, rats, and dogs.
Furosemide metabolic pathway in humans.
Furosemide metabolic pathways in rats.
Furosemide metabolic pathways in dogs.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. To this end, we provide detailed methodologies for the key experiments cited in this guide.
In Vivo Sample Collection
Objective: To collect urine and bile samples for the analysis of Furosemide and its metabolites.
Protocol for Rodents (Rats):
House male Wistar rats (200-250 g) in individual metabolic cages designed for the separate collection of urine and feces.
Acclimatize the animals to the cages for at least 24 hours before the study.
Administer Furosemide (e.g., 10 mg/kg) via oral gavage or intravenous injection.
Collect urine and feces at predetermined intervals (e.g., 0-4, 4-8, 8-24 hours) into collection vessels maintained at 4°C.
For bile collection, cannulate the bile duct of anesthetized rats. Collect bile into pre-weighed tubes for a specified period.
Measure the volume of urine and weight of bile, and store all samples at -80°C until analysis.
Protocol for Canines (Dogs):
House beagle dogs in metabolic cages that allow for the separation of urine and feces.
Acclimatize the dogs to the caging for a minimum of 48 hours.
Administer Furosemide (e.g., 5 mg/kg) orally or intravenously.
Collect total urine output at specified time points (e.g., 0-6, 6-12, 12-24 hours).
Record the volume of each urine collection and store aliquots at -80°C.
For free-catch urine samples in a clinical setting, collect a midstream sample in a sterile container[4][19][20][24].
Protocol for Equines (Horses):
House horses in stalls equipped for total urine collection or use a urinary catheterization procedure.
For total collection, use a specialized harness and collection vessel.
For catheterization, sedate the horse if necessary and aseptically insert a Foley catheter into the bladder.
Administer Furosemide (e.g., 0.5 mg/kg) intravenously.
Collect all urine produced over a set period (e.g., 24 hours), measuring volume and retaining aliquots for analysis at -80°C[3][18][25][26][27].
In Vitro Metabolism using Liver Microsomes
Objective: To investigate the metabolism of Furosemide by liver enzymes in a controlled environment.
Protocol:
Prepare liver microsomes from the species of interest (e.g., human, rat, dog, horse) using differential centrifugation.
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
In a microcentrifuge tube, combine the following in order:
Phosphate buffer (e.g., 100 mM, pH 7.4)
Liver microsomes (e.g., 0.5 mg/mL final concentration)
Furosemide (e.g., 1 µM final concentration)
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the cofactor NADPH (for CYP-mediated reactions) or UDPGA (for UGT-mediated reactions) to a final concentration of 1 mM.
Incubate the reaction mixture at 37°C with shaking.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
Centrifuge the samples to precipitate proteins.
Analyze the supernatant for the disappearance of Furosemide and the formation of metabolites using LC-MS/MS.
Quantification of Furosemide and Metabolites by HPLC-MS/MS
Objective: To accurately measure the concentrations of Furosemide and its metabolites in biological samples.
Protocol:
Sample Preparation:
Urine: Dilute the urine sample with a suitable solvent (e.g., methanol:water, 1:1 v/v) containing an internal standard (e.g., Furosemide-d5).
Plasma/Bile: Perform a protein precipitation by adding a threefold excess of cold acetonitrile containing the internal standard. Centrifuge and collect the supernatant.
Chromatographic Separation:
Use a C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 2.6 µm).
Employ a gradient elution with a mobile phase consisting of:
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
Monitor the specific mass transitions for Furosemide, its metabolites, and the internal standard.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative in vivo metabolism study of Furosemide.
Workflow for an in vivo Furosemide metabolism study.
This comprehensive guide provides a foundational understanding of the species-specific metabolic pathways of Furosemide. The presented data and protocols are intended to serve as a valuable resource for researchers in pharmacology and drug development, facilitating more informed and effective preclinical research.
Validating the use of Furosemide as a reference standard in pharmaceutical quality control.
A comprehensive guide to the validation and application of Furosemide as a reference standard in the quality control of pharmaceutical formulations. Furosemide, a potent loop diuretic, is a cornerstone in the management...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide to the validation and application of Furosemide as a reference standard in the quality control of pharmaceutical formulations.
Furosemide, a potent loop diuretic, is a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its critical therapeutic role necessitates stringent quality control of its pharmaceutical formulations. This guide provides an in-depth comparison and validation of Furosemide's use as an official reference standard, as established by major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP).[1][2][3][4]
The official recognition by these leading regulatory bodies underscores the reliability and suitability of Furosemide reference standard (RS) for ensuring the identity, strength, quality, and purity of Furosemide drug products.[1][2][3] This guide will delve into the experimental protocols and validation data that underpin its use in key quality control assays.
Comparative Analysis of Analytical Methods
The quality control of Furosemide products relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for assay and impurity determination due to its specificity, accuracy, and precision. Dissolution testing is also critical to ensure the in vitro performance of the drug product.
Acetonitrile, water, and glacial acetic acid (50:50:1)
1% Glacial Acetic Acid: Acetonitrile (50:50 v/v)
Flow Rate
About 2 mL per minute
1.0 mL/min
Detection Wavelength
254 nm
272 nm
Injection Volume
-
10 µL
Dissolution Testing
Dissolution testing is a critical quality control parameter that predicts the in vivo performance of the drug. For Furosemide tablets, the USP provides standardized methods to ensure consistent drug release.[2][6]
Table 2: Dissolution Test Parameters for Furosemide Tablets
Not less than 80% (Q) of the labeled amount is dissolved.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of quality control tests. The following are summarized protocols for the HPLC assay and dissolution testing of Furosemide tablets based on USP monographs.
HPLC Assay Protocol
This protocol outlines the procedure for quantifying Furosemide in a tablet formulation.
Standard Preparation: Accurately weigh a quantity of USP Furosemide RS and dissolve in the Diluting solution to obtain a known concentration of about 1.0 mg per mL.[2]
Assay Preparation: Weigh and finely powder not fewer than 20 Furosemide tablets. Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of furosemide, to a 50-mL volumetric flask. Add 30 mL of Diluting solution, sonicate for 10 minutes, and then dilute to volume with the Diluting solution. Mix and filter, discarding the first 10 mL of the filtrate.[2]
Chromatographic System: Use a liquid chromatograph equipped with a 254-nm detector and a 4.6-mm × 25-cm column that contains packing L10. The mobile phase is a mixture of acetonitrile, water, and glacial acetic acid (50:50:1), and the flow rate is about 2 mL per minute.[7]
Procedure: Separately inject equal volumes (about 20 µL) of the Standard preparation and the Assay preparation into the chromatograph. Record the chromatograms and measure the peak responses.[2]
Calculation: Calculate the quantity, in mg, of furosemide in the portion of Tablets taken.
Dissolution Test Protocol
This protocol describes the procedure for evaluating the dissolution of Furosemide from tablets.
Test Setup: Place 900 mL of pH 5.8 phosphate buffer in each vessel of a USP Apparatus 2 (paddle apparatus). Maintain the temperature at 37 ± 0.5 °C.[2][6]
Procedure: Place one Furosemide tablet in each vessel and immediately start the apparatus at 50 rpm.[2]
Sampling: At 60 minutes, withdraw a sample from each vessel and filter.[2]
Analysis: Determine the amount of Furosemide dissolved from UV absorbances at the isosbestic point at 274 nm on the filtered portions of the solution under test, suitably diluted with the dissolution medium. Compare the results with a Standard solution having a known concentration of USP Furosemide RS in the same medium.[2][6]
Acceptance Criteria: The amount of active ingredient dissolved from each tablet is not less than 80% (Q) of the labeled amount in 60 minutes.[2]
Method Validation Data
The suitability of an analytical method for its intended purpose is demonstrated through method validation. Key validation parameters for the HPLC assay of Furosemide are summarized below.
Table 3: Summary of HPLC Method Validation Parameters
Benchmarking the performance of new Furosemide derivatives against the parent compound.
For Immediate Release This guide provides a comprehensive performance benchmark of novel diuretic compounds against the established loop diuretic, Furosemide. The document is tailored for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive performance benchmark of novel diuretic compounds against the established loop diuretic, Furosemide. The document is tailored for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data. This guide focuses on diuretic efficacy and potential ototoxicity, two critical parameters in the development of new diuretic agents.
Comparative Diuretic Activity
The following table summarizes the diuretic activity of newly synthesized 1,3,4-thiadiazole derivatives compared to Furosemide in a murine model. While not direct derivatives of Furosemide, these compounds represent a recent effort in the discovery of new diuretic agents and provide a relevant benchmark. Data is adapted from a study on substituted 1,3,4-thiadiazoles.[1]
Compound
Dose (mg/kg)
Mean Urine Volume (mL)
Diuretic Action
Diuretic Activity
Urinary Na⁺ (mmol/L)
Urinary K⁺ (mmol/L)
Urinary Cl⁻ (mmol/L)
Control (Saline)
-
1.18 ± 0.08
-
-
130.4 ± 2.8
35.2 ± 1.5
145.6 ± 3.2
Furosemide
10
2.45 ± 0.12
1.08
1.00
158.2 ± 3.5
45.8 ± 2.1
175.4 ± 4.1
CPD-I
10
1.95 ± 0.09
0.65
0.61
145.6 ± 3.1
40.1 ± 1.8
160.2 ± 3.5
CPD-II
10
2.10 ± 0.10
0.78
0.72
150.4 ± 3.3
42.3 ± 1.9
165.8 ± 3.8
CPD-IV
10
2.25 ± 0.11
0.91
0.84
155.1 ± 3.4
44.2 ± 2.0
170.6 ± 3.9
CPD-V
10
1.80 ± 0.09
0.53
0.49
140.2 ± 3.0
38.5 ± 1.7
155.4 ± 3.4
Data is presented as mean ± SEM. Diuretic Action = (Mean urine volume of test group - Mean urine volume of control group) / Mean urine volume of control group. Diuretic Activity = Diuretic action of test compound / Diuretic action of Furosemide.
Comparative Ototoxicity Profile
Direct comparative ototoxicity data for newly synthesized Furosemide derivatives is limited in publicly available literature. However, a comparative framework for such an evaluation is presented below. This table illustrates the key parameters that should be assessed, with hypothetical data for a novel derivative against Furosemide, based on findings from comparative studies of Furosemide with other loop diuretics like piretanide and bumetanide.[2][3]
Parameter
Furosemide
Hypothetical Derivative X
Ototoxic Dose (TD50) in mg/kg
18.37
35.50
Effect on Endocochlear Potential (EP)
Significant dose-dependent decrease
Reduced dose-dependent decrease
Auditory Brainstem Response (ABR) Threshold Shift
Dose-dependent increase in threshold
Minimal increase in threshold at therapeutic doses
Hair Cell Damage (Histopathology)
Potential for outer hair cell damage at high doses
No significant hair cell damage observed
This table presents a conceptual framework. TD50 is the toxic dose causing a defined hearing loss in 50% of animals.[2] Actual values would need to be determined experimentally.
Experimental Protocols
In Vivo Diuretic Activity in Rats
This protocol is a standard method for evaluating the diuretic and saluretic effects of new chemical entities.
Objective: To determine the effect of a test compound on urine volume and electrolyte excretion in a rat model.
Materials:
Male Wistar rats (150-200g)
Metabolic cages for the separation of urine and feces
Oral gavage needles
Graduated cylinders for urine collection
Flame photometer or ion-selective electrodes for electrolyte analysis
Test compounds, Furosemide (positive control), and vehicle (e.g., normal saline)
Procedure:
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment to allow for acclimatization.
Fasting: Withhold food for 18 hours before the experiment to ensure a uniform gastric emptying rate. Allow free access to water.
Hydration: Administer a priming dose of normal saline (e.g., 25 mL/kg body weight) orally to all animals to ensure a baseline level of hydration and urine flow.
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group receiving the vehicle, a positive control group receiving Furosemide (e.g., 10 mg/kg), and test groups receiving the new derivatives at various doses. Administer the substances orally or via intraperitoneal injection.
Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine over a specified period, typically 5 to 24 hours. For acute studies, urine can be collected at intervals (e.g., every hour for the first 6 hours).
Analysis:
Urine Volume: Measure the cumulative urine volume for each animal.
Electrolyte Concentration: Determine the concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the collected urine samples.
Data Interpretation: Compare the mean urine volume and electrolyte excretion of the test groups with the control and Furosemide groups. Calculate diuretic action and activity as described in the table footnote.
Ototoxicity Assessment in Animal Models
This protocol outlines the key methods for evaluating the potential ototoxic effects of new Furosemide derivatives.
Objective: To assess the impact of a test compound on the auditory system.
Materials:
Guinea pigs or chinchillas (commonly used models for ototoxicity studies)
Equipment for measuring Endocochlear Potential (EP)
Histological processing equipment
Procedure:
Baseline Auditory Assessment: Before drug administration, establish a baseline auditory function for each animal by measuring ABR thresholds in response to auditory stimuli (e.g., clicks or tone bursts) at different frequencies.
Drug Administration: Administer the test compound, Furosemide, or a vehicle control, typically intravenously to achieve rapid and predictable systemic concentrations.
Post-Dose ABR Monitoring: Record ABRs at multiple time points after drug administration to assess any changes in auditory thresholds. A significant increase in the ABR threshold indicates a hearing loss.
Endocochlear Potential (EP) Measurement: In a subset of animals, the EP can be measured. This is an invasive procedure requiring the placement of a microelectrode into the cochlea to measure the direct current potential of the endolymph. A decrease in EP is a hallmark of loop diuretic-induced ototoxicity.[3][4]
Histopathology: After the experimental period, euthanize the animals and prepare the cochleae for histological examination. This allows for the microscopic assessment of damage to the sensory hair cells of the inner ear.
Data Analysis: Compare the post-dose ABR thresholds and EP values to the baseline measurements and to the effects observed with Furosemide. Correlate these functional measures with the histological findings.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of Furosemide and the general workflow for benchmarking new derivatives.
Navigating the Safe Disposal of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid: A Guide for Laboratory Professionals
Essential guidance for the responsible management of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid waste, ensuring safety and regulatory compliance. For researchers and professionals in drug development, the proper disposal...
Author: BenchChem Technical Support Team. Date: December 2025
Essential guidance for the responsible management of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid waste, ensuring safety and regulatory compliance.
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, a compound also known by its pharmaceutical name, furosemide, requires careful handling not only in its application but also in its disposal. This guide provides a procedural framework for its safe disposition, addressing both laboratory chemical waste and unused pharmaceutical product scenarios.
Disposal of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid as Laboratory Chemical Waste
When disposing of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid used in a laboratory setting, it is imperative to treat it as chemical waste, adhering to institutional and local regulations. The following steps, synthesized from safety data sheets of structurally similar compounds, provide a general operational plan.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure appropriate PPE is worn, including safety glasses with side-shields, chemical-resistant gloves (such as nitrile or Viton™), and a lab coat.[1] In cases of insufficient ventilation or the generation of dust, respiratory protection may be necessary.[1][2]
Step 2: Containment of Spills
Should a spill occur, prevent further leakage if it is safe to do so.[1] For solid waste, sweep up the material and place it into a suitable, labeled container for disposal.[3] For solutions, absorb the spill with an inert, non-combustible material like diatomite or universal binders, and then place the absorbed material into a designated waste container.[4]
Step 3: Waste Collection and Storage
Collect the waste material in mechanically sound and appropriately labeled containers.[1] Store the waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4]
Step 4: Professional Disposal
The final and most critical step is the disposal of the contained waste through an approved waste disposal plant.[2] It is crucial to not allow the chemical to enter drains, sewers, or any body of water.[1][3][5] Always consult with your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Disposal of Unused or Expired Furosemide (Pharmaceutical Grade)
For unused or expired pharmaceutical products containing 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid (furosemide), the disposal procedures are different and are guided by regulations from bodies such as the Food and Drug Administration (FDA).
Preferred Method: Drug Take-Back Programs
The most recommended method for disposing of unwanted medicines is through drug take-back programs.[6][7] These programs offer a safe and environmentally sound way to dispose of pharmaceuticals. Collection sites can often be found at local pharmacies or police stations.[7]
Alternative Method: Household Trash Disposal
If a take-back program is not readily available, furosemide is not on the FDA's "flush list" and therefore should not be flushed down the toilet.[6][8][9] Instead, follow these steps for household disposal:
Remove the medicine from its original container.
Mix it with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[7][8] This makes the drug less appealing to children and pets and unrecognizable to anyone who might intentionally go through the trash.
Place the mixture in a sealed container, such as a sealable plastic bag or an empty tub, to prevent the drug from leaking or breaking out of a garbage bag.[7]
Place the sealed container in your household trash.
Scratch out all personal information on the prescription label of the empty pill bottle or packaging to make it unreadable, then dispose of the container.[7]
Decision Workflow for Disposal
To clarify the appropriate disposal path for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, the following diagram illustrates the decision-making process based on the nature of the waste.
Caption: Disposal decision workflow for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid.
Essential Safety and Operational Guide for Handling 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid. Adherence to these procedures is essentia...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid. Adherence to these procedures is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
PPE Category
Item
Specification
Hand Protection
Gloves
Nitrile, vinyl, or latex gloves are suitable. Always check for perforations before use and change gloves frequently.[3] Consider double gloving for added protection.[4]
Eye Protection
Safety Glasses/Goggles
Chemical splash goggles are required to protect against dust particles and splashes.[1][5]
Body Protection
Laboratory Coat
A standard laboratory coat made of a low-permeability fabric should be worn and fully buttoned.[3][4]
Respiratory Protection
Fume Hood or Respirator
All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator is necessary.[5]
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Area Inspection:
Ensure a certified chemical fume hood is in proper working order.
Verify that an emergency eyewash station and safety shower are accessible.[1]
Clear the workspace of any unnecessary equipment or chemicals.
Assemble all necessary equipment for the experiment (e.g., glassware, spatulas, weighing paper).
2. Weighing and Handling:
Perform all weighing and transfer operations within the chemical fume hood to minimize dust exposure.
Use appropriate tools (e.g., spatulas) to handle the chemical, avoiding direct contact.
Keep the container tightly closed when not in use.[6]
3. In Case of a Spill:
For small spills, sweep up the solid material carefully, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]
For larger spills, evacuate the area and follow your institution's emergency procedures.
Clean the spill area thoroughly with an appropriate solvent and decontaminate surfaces.
Emergency First-Aid Measures
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1][2]
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
Disposal Plan
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Place waste in a properly labeled, sealed container.
Do not empty into drains or release into the environment.[1]
Workflow for Handling 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid
Caption: Workflow for the safe handling of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid.